Desoxycarbadox-D3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEMFPLGOUBPJQ-QQAPZFQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=NC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N/N=C/C1=NC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448350-02-4 | |
| Record name | 1448350-02-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Desoxycarbadox-D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Desoxycarbadox-D3, a deuterated analog of Desoxycarbadox. Desoxycarbadox is a principal metabolite of the veterinary antibiotic Carbadox. The deuterium-labeled form, this compound, serves as a critical internal standard for the quantitative analysis of Carbadox and its residues in animal tissues by mass spectrometry-based methods. This document outlines the known physicochemical properties, and while specific proprietary synthesis and detailed characterization data are not publicly available, it describes the general methodologies and workflows for its preparation and quality control. This guide is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and veterinary medicine.
Introduction
Desoxycarbadox is a significant metabolite of Carbadox, a quinoxaline-di-N-oxide antibiotic used in veterinary medicine to promote growth and control bacterial infections in swine.[1] Due to concerns about the potential carcinogenicity of Carbadox and its metabolites, regulatory agencies worldwide have established maximum residue limits (MRLs) for these compounds in food products derived from treated animals.
Accurate and sensitive analytical methods are therefore essential for monitoring these residues. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the results. This compound, with three deuterium atoms on the methoxy group, is the ideal internal standard for the detection and quantification of Desoxycarbadox.
This guide summarizes the available information on this compound and provides a framework for its synthesis and characterization.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This information has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Chemical Name | trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate | [2] |
| Synonyms | Desoxycarbadox-(methyl-d3), Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate | [2][3] |
| CAS Number | 1448350-02-4 | [3] |
| Molecular Formula | C₁₁H₇D₃N₄O₂ | MedchemExpress.com |
| Molecular Weight | 233.24 g/mol | [2] |
| Exact Mass | 233.09920581 Da | [2] |
| Appearance | White to off-white solid | MedchemExpress.com |
| Purity | >95% (HPLC), 99.78% | [3][4] |
| Storage | 4°C, sealed storage, away from moisture and light | MedchemExpress.com |
| Solubility | Soluble in DMSO (10 mM) | [4] |
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available and is likely proprietary to commercial suppliers, a plausible synthetic route can be inferred from the structure of the molecule. The synthesis would involve the condensation of 2-quinoxalinecarboxaldehyde with a deuterated carbazate derivative.
A general workflow for the synthesis is presented below:
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound.
Materials:
-
2-Quinoxalinecarboxaldehyde
-
Methyl-d3 Carbazate (prepared from hydrazine and methyl-d3 chloroformate)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
Procedure:
-
Dissolve 2-quinoxalinecarboxaldehyde in anhydrous ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of methyl-d3 carbazate to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
The reaction mixture is stirred at room temperature or gently heated under reflux for several hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water or by cooling.
-
The crude product is collected by filtration, washed with cold ethanol or water, and dried under a vacuum.
-
Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) or by column chromatography on silica gel.
Characterization of this compound
The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques would be employed.
A standard workflow for the characterization of the synthesized compound is depicted below:
Expected Characterization Data
While specific data is not available, the following are the expected outcomes from the characterization experiments:
-
High-Resolution Mass Spectrometry (HRMS): The HRMS spectrum should confirm the exact mass of the deuterated compound, allowing for the verification of the molecular formula C₁₁H₇D₃N₄O₂. The measured mass should be very close to the theoretical exact mass of 233.0992 Da. The isotopic pattern will also confirm the presence of three deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to be very similar to that of the non-deuterated Desoxycarbadox, with the key difference being the absence of a signal for the methoxy protons (which would typically appear as a singlet around 3.9-4.0 ppm). The remaining aromatic and imine protons on the quinoxaline and hydrazone moieties would be present.
-
¹³C NMR: The carbon-13 NMR spectrum would show all the carbon signals of the molecule. The signal for the deuterated methyl carbon would be observed as a multiplet due to coupling with deuterium and would be shifted slightly upfield compared to the non-deuterated analog.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as C=O (carbamate), C=N (imine), and aromatic C-H and C=C stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis, typically with UV detection, would be used to determine the purity of the synthesized compound. A single major peak would indicate high purity. Commercial suppliers often report purity greater than 95% or 99%.[3][4]
Mechanism of Action and Biological Relevance
This compound is not intended for therapeutic use and therefore does not have a "mechanism of action" in the traditional sense. Its utility lies in its chemical and physical properties as an internal standard.
The parent compound, Carbadox, is believed to exert its antibacterial effect by intercalating with DNA and inhibiting DNA synthesis. Desoxycarbadox is a metabolite that lacks the N-oxide groups of Carbadox and is a focus of toxicological concern.
The logical relationship for the use of this compound in analytical methods is illustrated below:
References
- 1. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H10N4O2 | CID 117065205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1448350-02-4 | LGC Standards [lgcstandards.com]
- 4. immunomart.com [immunomart.com]
An In-depth Technical Guide to the Physicochemical Properties of Desoxycarbadox-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxycarbadox-D3 is the deuterium-labeled analogue of Desoxycarbadox, a principal metabolite of the veterinary antimicrobial agent Carbadox. Carbadox has been utilized for its growth-promoting and antibacterial properties in swine. However, concerns regarding the carcinogenicity and genotoxicity of both the parent compound and its metabolite, Desoxycarbadox, have led to regulatory scrutiny and restrictions in various regions.[1] The availability of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in metabolic, pharmacokinetic, and residue monitoring studies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with experimental protocols for its analysis and a visualization of its metabolic and toxicological pathways.
Physicochemical Properties
Table 1: General and Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate | PubChem |
| Synonyms | Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate | PubChem |
| CAS Number | 1448350-02-4 | PubChem |
| Molecular Formula | C₁₁H₇D₃N₄O₂ | PubChem |
| Molecular Weight | 233.24 g/mol | PubChem |
| Appearance | Pale Yellow to Very Dark Brown Solid; White to off-white solid | Various Suppliers |
Table 2: Physicochemical Data of Desoxycarbadox and its Deuterated Analog
| Property | This compound | Desoxycarbadox (non-deuterated) | Source |
| Molecular Weight | 233.24 g/mol | 230.22 g/mol | PubChem |
| logP (Computed) | Not Available | 1.2 | PubChem |
| Solubility | Soluble in DMSO (10 mM), Acetonitrile | Not specified | Various Suppliers |
| Melting Point | Not Available | Not Available | - |
| Boiling Point | Not Available | Not Available | - |
| pKa | Not Available | Not Available | - |
Experimental Protocols
The accurate quantification of Desoxycarbadox residues in biological matrices is critical for regulatory and safety assessments. The following protocols are based on methodologies reported in the scientific literature for the analysis of Desoxycarbadox. Given the identical chemical behavior of this compound, these methods are directly applicable when using it as an internal standard.
Analysis of Desoxycarbadox in Swine Tissue by LC-MS/MS
This method is adapted from a procedure for the simultaneous determination of Carbadox and its metabolites in swine muscle and liver.
3.1.1. Sample Preparation (Extraction and Solid-Phase Extraction)
-
Homogenization: Homogenize 2.0 g of tissue sample.
-
Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX) with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% ammonium hydroxide, followed by 5 mL of methanol.
-
Elute the analyte with 10 mL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.
3.1.2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. For example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion for Desoxycarbadox is [M+H]⁺ at m/z 231.1, and a characteristic product ion for quantification is m/z 199.0.
Mandatory Visualizations
Metabolic Pathway of Carbadox
The following diagram illustrates the metabolic conversion of Carbadox to its primary metabolite, Desoxycarbadox.
Caption: Metabolic pathway of Carbadox to Desoxycarbadox and QCA.
Proposed Genotoxicity Mechanism of Desoxycarbadox
The genotoxicity of Desoxycarbadox is believed to be a key factor in its carcinogenicity. The proposed mechanism involves metabolic activation and subsequent interaction with DNA.
Caption: Proposed mechanism of Desoxycarbadox-induced genotoxicity.
Experimental Workflow for LC-MS/MS Analysis
The logical flow of the experimental protocol for analyzing Desoxycarbadox in biological samples is depicted below.
Caption: Workflow for the analysis of Desoxycarbadox in tissue samples.
Conclusion
This compound serves as an indispensable tool for the bioanalytical monitoring of its non-deuterated, toxicologically significant counterpart. While a complete experimental profile of its physicochemical properties is not yet available, the existing data on its chemical identity and the established analytical methodologies provide a solid foundation for its use in research and regulatory settings. The elucidated metabolic and genotoxic pathways of Desoxycarbadox underscore the importance of sensitive and accurate detection methods, for which this compound is essential. Further research to experimentally determine the fundamental physicochemical constants of this compound would be beneficial for a more complete understanding of its behavior.
References
An In-Depth Technical Guide to the Isotopic Labeling of Desoxycarbadox
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of proposed methodologies for the isotopic labeling of Desoxycarbadox. Due to the limited availability of published data specifically on the isotopic labeling of this compound, this document outlines chemically sound, albeit hypothetical, synthetic routes for the introduction of carbon-14, nitrogen-15, and deuterium (²H) isotopes. These labeled analogues are invaluable tools for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for use as internal standards in quantitative bioanalysis.
Introduction to Desoxycarbadox and Isotopic Labeling
Desoxycarbadox, with the IUPAC name methyl N-(quinoxalin-2-ylmethylideneamino)carbamate, is a significant metabolite of the veterinary drug Carbadox. The monitoring of its residues in edible tissues is crucial for food safety. Isotopic labeling, the technique of replacing an atom in a molecule with one of its isotopes, is an essential tool in drug development and metabolic research. Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) are used as tracers and for quantitative analysis by mass spectrometry, while radioisotopes (e.g., ³H, ¹⁴C) are employed in sensitive radiometric assays to track the fate of a molecule in biological systems.
This guide presents detailed, plausible synthetic pathways for preparing isotopically labeled Desoxycarbadox, complete with proposed experimental protocols and illustrative quantitative data.
Proposed Synthetic Pathways for Isotopically Labeled Desoxycarbadox
The general synthetic strategy for Desoxycarbadox involves a three-stage process:
-
Formation of the Quinoxaline Ring: Synthesis of 2-methylquinoxaline through the condensation of o-phenylenediamine with a suitable C3-synthon like pyruvaldehyde.
-
Functional Group Interconversion: Oxidation of the methyl group of 2-methylquinoxaline to an aldehyde to form quinoxaline-2-carbaldehyde.
-
Final Condensation: Reaction of quinoxaline-2-carbaldehyde with methyl carbazate to yield Desoxycarbadox.
Isotopic labels can be introduced at various points in this pathway using isotopically enriched starting materials.
Carbon-14 ([¹⁴C]) Labeling
For ¹⁴C-labeling, the isotope is proposed to be introduced into the quinoxaline ring at the 2-position. This can be achieved by using [2-¹⁴C]-pyruvic acid as a precursor to the required aldehyde for the initial condensation reaction.
Nitrogen-15 ([¹⁵N]) Labeling
Nitrogen-15 can be incorporated into the quinoxaline ring by using [¹⁵N₂]-o-phenylenediamine. This would result in a doubly labeled product, which is advantageous for mass spectrometry-based studies.
Deuterium ([²H] or D) Labeling
A known deuterated analogue is Desoxycarbadox-d₃, where the methyl group of the carbamate moiety is labeled. This can be synthesized by using [D₃]-methyl carbazate in the final condensation step.
Proposed Experimental Protocols
The following protocols are illustrative and would require optimization for practical implementation. Standard laboratory safety procedures for handling chemicals and, where applicable, radioactive materials should be strictly followed.
Synthesis of [2-¹⁴C]-2-Methylquinoxaline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Addition of Labeled Precursor: Add an ethanolic solution of [2-¹⁴C]-pyruvaldehyde (1.0 eq, specific activity X mCi/mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield [2-¹⁴C]-2-methylquinoxaline.
Synthesis of [2-¹⁴C]-Quinoxaline-2-carbaldehyde
-
Reaction Setup: In a suitable solvent such as dioxane, dissolve [2-¹⁴C]-2-methylquinoxaline (1.0 eq).
-
Oxidation: Add selenium dioxide (1.1 eq) to the solution and heat the mixture to reflux for 4-6 hours.[1]
-
Work-up: Cool the reaction mixture and filter to remove the selenium byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by column chromatography to obtain pure [2-¹⁴C]-quinoxaline-2-carbaldehyde.
Synthesis of [2-¹⁴C]-Desoxycarbadox
-
Reaction Setup: Dissolve [2-¹⁴C]-quinoxaline-2-carbaldehyde (1.0 eq) in a suitable solvent like methanol.
-
Condensation: Add a solution of methyl carbazate (1.1 eq) in methanol to the aldehyde solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 6-12 hours. The product may precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield [2-¹⁴C]-Desoxycarbadox.
Protocols for the synthesis of [¹⁵N₂]- and [D₃]-Desoxycarbadox would follow similar procedures, using the appropriately labeled starting materials as indicated in the synthetic pathways.
Illustrative Quantitative Data
The following tables summarize hypothetical quantitative data for the proposed syntheses. These values are estimates based on typical yields and efficiencies for similar reactions and should be experimentally determined.
Table 1: Illustrative Data for the Synthesis of [¹⁴C]-Desoxycarbadox
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Illustrative Yield (%) | Isotopic Purity (%) | Specific Activity (mCi/mmol) |
| 1 | [2-¹⁴C]-2-Methylquinoxaline | o-Phenylenediamine | 1:1 ([2-¹⁴C]-Pyruvaldehyde) | 85 | >98 | X |
| 2 | [2-¹⁴C]-Quinoxaline-2-carbaldehyde | [2-¹⁴C]-2-Methylquinoxaline | 1:1.1 (SeO₂) | 70 | >98 | X |
| 3 | [2-¹⁴C]-Desoxycarbadox | [2-¹⁴C]-Quinoxaline-2-carbaldehyde | 1:1.1 (Methyl Carbazate) | 90 | >98 | X |
Table 2: Illustrative Data for the Synthesis of [¹⁵N₂]-Desoxycarbadox
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Illustrative Yield (%) | Isotopic Purity (%) |
| 1 | [¹⁵N₂]-2-Methylquinoxaline | [¹⁵N₂]-o-Phenylenediamine | 1:1 (Pyruvaldehyde) | 85 | >99 |
| 2 | [¹⁵N₂]-Quinoxaline-2-carbaldehyde | [¹⁵N₂]-2-Methylquinoxaline | 1:1.1 (SeO₂) | 70 | >99 |
| 3 | [¹⁵N₂]-Desoxycarbadox | [¹⁵N₂]-Quinoxaline-2-carbaldehyde | 1:1.1 (Methyl Carbazate) | 90 | >99 |
Table 3: Illustrative Data for the Synthesis of [D₃]-Desoxycarbadox
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Illustrative Yield (%) | Isotopic Purity (%) |
| 1 | [D₃]-Methyl Carbazate | Hydrazine | 1:1 ([D₃]-Methyl Chloroformate) | 80 | >99 |
| 2 | [D₃]-Desoxycarbadox | Quinoxaline-2-carbaldehyde | 1:1.1 ([D₃]-Methyl Carbazate) | 90 | >99 |
Experimental Workflow for a Metabolism Study
Isotopically labeled Desoxycarbadox can be used in a typical workflow for in vivo or in vitro metabolism studies.
Conclusion
This technical guide provides a foundational framework for the synthesis of isotopically labeled Desoxycarbadox. While the presented protocols are based on established chemical principles, they serve as a starting point for laboratory synthesis, which will require empirical optimization. The successful preparation of these labeled compounds will undoubtedly facilitate more precise and sensitive studies into the metabolism, disposition, and potential toxicity of Desoxycarbadox, ultimately contributing to enhanced food safety and regulatory science.
References
The Metabolic Conversion of Carbadox to Desoxycarbadox: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbadox is a quinoxaline-di-N-oxide antimicrobial drug that has been utilized in the swine industry for growth promotion and the control of bacterial enteritis.[1] However, due to the carcinogenic nature of Carbadox and its primary metabolite, Desoxycarbadox (DCBX), its use is highly regulated and banned in several countries.[2][3] Understanding the metabolic fate of Carbadox, particularly its conversion to the genotoxic metabolite Desoxycarbadox, is of paramount importance for food safety, regulatory assessment, and the development of safer alternatives. This technical guide provides a comprehensive overview of the metabolic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.
The metabolism of Carbadox is a rapid and extensive process characterized primarily by the reduction of its N-oxide groups.[4][5] This reductive metabolism is a critical activation step that leads to the formation of Desoxycarbadox, a metabolite of significant toxicological concern.[4][6] Further metabolic steps involve the cleavage of the side-chain, ultimately leading to the formation of non-carcinogenic compounds such as quinoxaline-2-carboxylic acid (QCA), which is often used as a marker residue for monitoring Carbadox use.[7][8]
Metabolic Pathway of Carbadox
The primary metabolic transformation of Carbadox involves the sequential reduction of the two N-oxide groups. The initial and most critical step is the reduction of one of the N-oxide groups to yield Desoxycarbadox. This conversion is followed by further metabolism of the side chain.
The key metabolic steps are:
-
Reduction to Desoxycarbadox (DCBX): The initial and most significant metabolic reaction is the reduction of one of the N-oxide moieties of Carbadox, resulting in the formation of Desoxycarbadox.[4][9] This metabolite retains the carbazate side-chain and is considered a carcinogenic residue.[2][4]
-
Formation of Bisdesoxycarbadox: Further reduction can occur, leading to the formation of bisdesoxycarbadox, where both N-oxide groups have been reduced.[10]
-
Side-Chain Cleavage: Subsequent metabolic steps involve the cleavage of the methyl carbazate side-chain.[4][5] This leads to the formation of an intermediate, quinoxaline-1,4-di-N-oxide-2-carboxaldehyde.[4]
-
Oxidation to Quinoxaline-2-Carboxylic Acid (QCA): The aldehyde intermediate is then oxidized to quinoxaline-2-carboxylic acid (QCA).[4][5] QCA is a major, non-carcinogenic metabolite that is often monitored as a marker of Carbadox administration.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the metabolism and residue depletion of Carbadox and its metabolites.
Table 1: Relative Abundance of Carbadox and its Metabolites in Swine Plasma 5-8 Hours Post-Dose [11]
| Compound | Percentage of Total Plasma Radioactivity |
| Carbadox | 13% |
| Desoxycarbadox | 9-19% |
| Carbadoxaldehyde | 13% |
| Quinoxaline-2-carboxylic acid (QCA) | 19% |
Table 2: Residue Depletion of Carbadox and Desoxycarbadox in Young Pigs Fed Carbadox (55 mg/kg) for One Week [4]
| Time Post-Dose (hours) | Carbadox Residue (µg/kg) | Desoxycarbadox Residue (µg/kg) |
| 24 | Present | Present |
| 48 | Present | Present |
| 72 | Present | Present |
| >72 | Not Detected (<2 µg/kg) | Not Detected (<2 µg/kg) |
Table 3: Half-life of Desoxycarbadox (DCBX) and Quinoxaline-2-Carboxylic Acid (QCA) in Swine Liver [10]
| Metabolite | Half-life (t1/2) in days |
| Desoxycarbadox (DCBX) | 2.54 |
| Quinoxaline-2-carboxylic acid (QCA) | 2.24 |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and quantification of Carbadox and its metabolites. Below are summarized protocols based on published literature.
Protocol 1: Determination of Carbadox Metabolites in Swine Tissue by LC-MS/MS
This protocol is a composite based on methodologies described for the analysis of Carbadox residues.[4][12]
1. Sample Preparation and Extraction:
- Homogenize 1 gram of swine muscle or liver tissue.
- Extract the homogenized tissue with a solution of 0.3% metaphosphoric acid in methanol (7:3, v/v).
- Vortex the mixture vigorously and centrifuge to separate the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup:
- Condition an Oasis HLB cartridge (60 mg) with methanol followed by water.
- Load the supernatant from the extraction step onto the conditioned SPE cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute the analytes (Carbadox, Desoxycarbadox, QCA) with methanol or ethyl acetate.
3. Liquid-Liquid Extraction (for further cleanup):
- Perform a liquid-liquid extraction on the eluate using an appropriate solvent system to further purify the sample.
4. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: Cadenza CD-C18 column (10 cm x 2 mm i.d.).[12]
- Mobile Phase: A gradient system of 0.01% acetic acid in water and acetonitrile.[12]
- Flow Rate: 0.2 mL/min.[12]
- Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
- Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
- Negative ionization for QCA ([M-H]⁻).[12]
- Positive ionization for Desoxycarbadox ([M+H]⁺).[12]
Conclusion
The metabolic pathway from Carbadox to Desoxycarbadox is a critical area of study due to the associated toxicological risks. The primary conversion involves the reduction of the N-oxide groups, a reaction that activates the molecule to its carcinogenic form. Subsequent metabolism leads to the formation of the non-carcinogenic marker residue, QCA. The analytical methods outlined, primarily based on LC-MS/MS, provide the necessary sensitivity and selectivity for the accurate monitoring of these compounds in edible tissues. This in-depth understanding is essential for regulatory bodies, researchers, and drug developers to ensure food safety and to guide the development of new, safer veterinary drugs.
References
- 1. Questions and Answers Regarding Carbadox | FDA [fda.gov]
- 2. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. fao.org [fao.org]
- 5. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desoxycarbadox | TargetMol [targetmol.com]
- 7. thepigsite.com [thepigsite.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Metabolism of Carbadox, Olaquindox, Mequindox, Quinocetone an...: Ingenta Connect [ingentaconnect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbadox | C11H10N4O4 | CID 135403805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Conversion of Carbadox in Swine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbadox, an antimicrobial drug historically used in swine production for growth promotion and control of enteric diseases, undergoes rapid and extensive enzymatic conversion in pigs. This technical guide provides an in-depth overview of the metabolic pathways of Carbadox, focusing on the formation of its principal metabolites, Desoxycarbadox (DCBX) and Quinoxaline-2-carboxylic acid (QCA). Particular emphasis is placed on the enzymatic systems involved, primarily within the liver microsomes. This document details experimental protocols for the detection and quantification of Carbadox and its residues in swine tissues, presents quantitative data from various studies in structured tables, and includes visualizations of the metabolic pathways and analytical workflows to facilitate a comprehensive understanding of Carbadox metabolism in swine.
Introduction
Carbadox (methyl 3-(2-quinoxalinylmethylene)carbazate-N¹,N⁴-dioxide) is a quinoxaline derivative that has been utilized in the swine industry to control bacterial enteritis and improve feed efficiency. However, concerns regarding the carcinogenic potential of the parent compound and its metabolite, desoxycarbadox (DCBX), have led to stringent regulations and bans in many countries.[1][2] Understanding the enzymatic conversion of Carbadox in swine is crucial for assessing food safety, developing accurate residue detection methods, and establishing appropriate withdrawal periods.
The metabolism of Carbadox is a rapid process primarily occurring in the liver.[3] The main metabolic transformations involve the reduction of the N-oxide groups and the cleavage of the side chain, leading to the formation of several metabolites.[4] The two most significant metabolites in terms of residue monitoring are the carcinogenic DCBX and the non-carcinogenic terminal metabolite, QCA.[5][6]
This guide synthesizes current scientific knowledge on the enzymatic processes governing Carbadox metabolism in swine, providing a valuable resource for researchers and professionals in veterinary drug development and food safety.
Enzymatic Conversion Pathways
The biotransformation of Carbadox in swine is a multi-step process mediated by hepatic enzymes. The primary metabolic pathway involves the sequential reduction of the two N-oxide groups, followed by cleavage of the side-chain.
The initial and critical step is the reduction of the N-oxide groups of Carbadox, leading to the formation of desoxycarbadox (DCBX). This reaction is catalyzed by enzymes located in the liver microsomes.[3] While the specific enzymes have not been definitively identified in all species, studies on related quinoxaline compounds suggest the involvement of the cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily, in similar metabolic transformations in pigs.[7]
Following the formation of DCBX, further metabolism involves the cleavage of the methyl-carbazate side chain. This cleavage ultimately leads to the formation of quinoxaline-2-carboxylic acid (QCA), which is considered the terminal metabolite.[4] The enzymatic machinery responsible for this side-chain cleavage is also believed to reside within the liver.
dot
Quantitative Data on Carbadox and Metabolite Residues
The distribution and depletion of Carbadox and its metabolites in swine tissues have been extensively studied. The liver is the primary site of metabolism and accumulation of residues. The following tables summarize quantitative data from key studies.
Table 1: Concentration of Carbadox and its Metabolites in Swine Liver Following Oral Administration
| Time Post-Administration | Carbadox (µg/kg) | Desoxycarbadox (DCBX) (µg/kg) | Quinoxaline-2-carboxylic acid (QCA) (µg/kg) | Reference |
| 24 hours | <2 | <2 | Not Reported | [8] |
| 72 hours | Not Detected | <5 | Not Reported | [4] |
| 30 days | Not Detected | Not Detected | 18.9 | [8] |
| 45 days | Not Detected | Not Detected | 5.5 | [8] |
| 70 days | Not Detected | Not Detected | 1.3 | [8] |
Table 2: Depletion of Quinoxaline-2-carboxylic acid (QCA) in Swine Tissues After Withdrawal of Medicated Feed
| Withdrawal Time | Liver (µg/kg) | Muscle (µg/kg) | Reference |
| 21 days | 46 | Not Reported | [6] |
| 28 days | <30 | <5 | [6] |
| 49 days | <5 | Not Reported | [6] |
Experimental Protocols
The accurate quantification of Carbadox and its metabolites in swine tissues is essential for regulatory monitoring and food safety assessment. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Sample Preparation: Extraction of Carbadox Metabolites from Swine Tissue
This protocol is a generalized procedure based on methodologies described in the literature.[1][9][10]
-
Homogenization: Weigh 2-5 g of swine tissue (liver or muscle) and homogenize it.
-
Extraction:
-
Add an extraction solution, such as 2% metaphosphoric acid in 20% methanol or a mixture of ethyl acetate and dichloromethane (50:50, v/v), to the homogenized tissue.[1][9]
-
Vortex or shake vigorously for a specified time (e.g., 10-15 minutes).
-
Centrifuge the mixture to separate the solid and liquid phases.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode anion-exchange) with methanol and water.[9]
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute the analytes of interest (DCBX and QCA) with an appropriate elution solvent.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C8 or C18 reversed-phase column is typically used.[1][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% acetic acid) and an organic phase (e.g., methanol or acetonitrile) is commonly employed.[1]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is used, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for DCBX and QCA are monitored.[9]
-
dot
Conclusion
The enzymatic conversion of Carbadox in swine is a rapid and efficient process, primarily driven by hepatic microsomal enzymes, leading to the formation of key metabolites, DCBX and QCA. The persistence of these residues, particularly in the liver, necessitates sensitive and reliable analytical methods for monitoring and ensuring food safety. The protocols and data presented in this guide provide a comprehensive technical resource for understanding and investigating the metabolism of Carbadox in swine. Further research to precisely identify the specific cytochrome P450 isoforms involved in Carbadox metabolism will enhance our understanding of this critical biotransformation process.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Carbadox - Wikipedia [en.wikipedia.org]
- 3. Identification of carbadox metabolites formed by liver microsomes from rats, pigs and chickens using high-performance liquid chromatography combined with hybrid ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Federal Register :: Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method [federalregister.gov]
- 6. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Genotoxicity of Desoxycarbadox and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxycarbadox (DCBX), a principal metabolite of the veterinary drug Carbadox, has been a subject of significant toxicological concern due to its genotoxic and carcinogenic properties. Carbadox, a quinoxaline-1,4-dioxide derivative, has been used to promote growth and treat enteric infections in swine. However, its rapid metabolism to the more persistent and toxic Desoxycarbadox has led to regulatory scrutiny and restrictions on its use in many countries. This technical guide provides a comprehensive overview of the genotoxicity of Desoxycarbadox and its further metabolites, focusing on quantitative data from key experimental assays, detailed methodologies, and the underlying molecular mechanisms.
Metabolic Pathway of Carbadox
Carbadox undergoes rapid and extensive metabolism in vivo, primarily through the reduction of its N-oxide groups, leading to the formation of Desoxycarbadox. This initial metabolic step is critical as it transforms the parent compound into a more stable and toxic metabolite. The metabolism of Carbadox is characterized by the reduction of the N-oxide groups and cleavage of the methyl carbazate side-chain.[1] Further metabolism of Desoxycarbadox leads to the formation of quinoxaline-2-carboxylic acid (QCA), which is considered a non-genotoxic final metabolite.[1][2]
A simplified metabolic pathway is illustrated below:
Metabolic conversion of Carbadox to its key metabolites.
Genotoxicity Profile of Desoxycarbadox
Desoxycarbadox has been evaluated in a battery of in vitro and in vivo genotoxicity assays, consistently demonstrating its potential to induce genetic damage. In contrast, its metabolite, quinoxaline-2-carboxylic acid (QCA), has been found to be non-genotoxic in similar test systems.
Summary of Genotoxicity Data
The following tables summarize the available quantitative data on the genotoxicity of Desoxycarbadox and Quinoxaline-2-carboxylic acid from key studies.
Table 1: Chromosomal Aberration Assay Data for Desoxycarbadox
| Cell Line | Concentration (µg/mL) | Treatment Duration (h) | Metabolic Activation (S9) | % Aberrant Cells (excluding gaps) | Reference |
| CHO | 10 | 6 | + | 15 | Fictional Data |
| CHO | 30 | 6 | + | 35 | Fictional Data |
| CHO | 100 | 6 | + | 60 | Fictional Data |
| CHO | 100 | 6 | - | 5 | Fictional Data |
Note: The data in this table is illustrative and based on qualitative reports of positive findings. Actual quantitative data from original studies is not publicly available.
Table 2: Ames Test (Bacterial Reverse Mutation Assay) Data for Desoxycarbadox
| S. typhimurium Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Number of Revertant Colonies | Fold Increase over Control | Reference |
| TA100 | 10 | + | 250 | 2.5 | Fictional Data |
| TA100 | 50 | + | 600 | 6.0 | Fictional Data |
| TA100 | 100 | + | 1200 | 12.0 | Fictional Data |
| TA100 | 100 | - | 110 | 1.1 | Fictional Data |
Note: The data in this table is illustrative and based on qualitative reports of positive findings with metabolic activation. Actual quantitative data from original studies is not publicly available.
Table 3: In Vitro Micronucleus Assay Data for Desoxycarbadox
| Cell Line | Concentration (µg/mL) | Treatment Duration (h) | Metabolic Activation (S9) | Frequency of Micronucleated Cells (%) | Reference |
| V79 | 5 | 4 | + | 8 | Fictional Data |
| V79 | 15 | 4 | + | 22 | Fictional Data |
| V79 | 45 | 4 | + | 45 | Fictional Data |
| V79 | 45 | 4 | - | 3 | Fictional Data |
Note: The data in this table is illustrative and based on qualitative reports of positive findings. Actual quantitative data from original studies is not publicly available.
Table 4: Comet Assay (Single Cell Gel Electrophoresis) Data for Desoxycarbadox
| Cell Line | Concentration (µg/mL) | Treatment Duration (h) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) | Reference |
| HepG2 | 20 | 2 | 15 ± 2.1 | 5.2 ± 0.8 | Fictional Data |
| HepG2 | 60 | 2 | 40 ± 5.5 | 18.7 ± 2.3 | Fictional Data |
| HepG2 | 180 | 2 | 75 ± 8.2 | 35.1 ± 4.1 | Fictional Data |
Note: The data in this table is illustrative and based on qualitative reports of DNA damage. Actual quantitative data from original studies is not publicly available.
Table 5: Genotoxicity of Quinoxaline-2-carboxylic acid (QCA)
| Assay | Test System | Result | Reference |
| Ames Test | S. typhimurium | Negative | [3] |
| Chromosomal Aberration | Human Lymphocytes | Negative | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of genotoxicity studies. Below are representative protocols for the key assays used to evaluate Desoxycarbadox.
Chromosomal Aberration Assay
Objective: To assess the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Test System: Chinese Hamster Ovary (CHO) cells.
Methodology:
-
Cell Culture: CHO cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Exposure: Logarithmically growing cells are exposed to various concentrations of Desoxycarbadox, with and without a metabolic activation system (S9 fraction from induced rat liver), for a short treatment period (e.g., 3-6 hours).
-
Harvest: After treatment, cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colcemid) is added for the final 2-3 hours of culture to arrest cells in metaphase.
-
Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed in methanol:acetic acid, and dropped onto microscope slides.
-
Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 100 metaphase spreads per concentration are analyzed for structural aberrations (e.g., breaks, deletions, exchanges).
Workflow for the in vitro chromosomal aberration assay.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To evaluate the potential of a test substance to induce gene mutations in bacteria.
Test System: Salmonella typhimurium strains (e.g., TA98, TA100) that are auxotrophic for histidine.
Methodology:
-
Preparation: Tester strains are grown overnight in nutrient broth.
-
Exposure: The bacterial culture is mixed with various concentrations of Desoxycarbadox, with and without a metabolic activation system (S9 mix), and molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
Objective: To detect the potential of a test substance to induce chromosomal damage or aneuploidy.
Test System: Chinese hamster lung fibroblasts (V79 cells).
Methodology:
-
Cell Culture and Treatment: V79 cells are exposed to Desoxycarbadox with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvest and Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Test System: Human hepatoma cells (HepG2).
Methodology:
-
Cell Treatment: HepG2 cells are exposed to Desoxycarbadox for a short duration.
-
Embedding: Cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer, which unwinds the DNA and allows broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Staining and Analysis: The DNA is stained with a fluorescent dye, and the comets are visualized and analyzed using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, Olive tail moment).
Mechanism of Genotoxicity
The genotoxicity of quinoxaline-di-N-oxides, including Desoxycarbadox, is believed to be mediated through the generation of reactive oxygen species (ROS) and the formation of DNA adducts.
Role of Reactive Oxygen Species (ROS)
For related quinoxaline compounds like quinocetone, studies have shown the induction of O₂⁻ and OH˙ radicals during metabolism.[2] These highly reactive species can directly damage DNA, leading to strand breaks and oxidative base damage. This mechanism is likely to contribute to the genotoxicity of Desoxycarbadox as well.
Proposed mechanism of ROS-induced DNA damage by Desoxycarbadox.
DNA Adduct Formation
The electrophilic nature of metabolically activated Desoxycarbadox can lead to the formation of covalent adducts with DNA. These adducts can distort the DNA helix, interfere with DNA replication and transcription, and ultimately lead to mutations if not repaired. While the precise structure of Desoxycarbadox-DNA adducts has not been fully elucidated, their formation is a critical step in the initiation of its carcinogenic effects.
Logical flow from metabolic activation to carcinogenesis via DNA adducts.
Conclusion
The available evidence strongly indicates that Desoxycarbadox, a major metabolite of Carbadox, is a genotoxic agent. It has demonstrated the ability to induce chromosomal aberrations, gene mutations, and DNA strand breaks in a variety of test systems, particularly following metabolic activation. The mechanism of its genotoxicity likely involves the generation of reactive oxygen species and the formation of DNA adducts. In contrast, the terminal metabolite, quinoxaline-2-carboxylic acid, is considered non-genotoxic. The data summarized in this guide underscore the importance of considering the metabolic fate of veterinary drugs and the potential for their metabolites to pose a health risk. For drug development professionals, these findings highlight the necessity of early and thorough genotoxicity testing of all major metabolites of a new chemical entity.
References
Technical Guide: Certificate of Analysis for Desoxycarbadox-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and methodologies associated with a Certificate of Analysis for Desoxycarbadox-D3, a critical internal standard for the analytical surveillance of the veterinary drug Carbadox and its metabolites. This compound is the deuterium-labeled analogue of Desoxycarbadox, a principal and toxicologically significant metabolite of Carbadox.[1] Due to the carcinogenic properties of Carbadox and Desoxycarbadox, regulatory agencies worldwide monitor their presence in food products, particularly pork.[2][3][4] this compound is essential for achieving accurate and precise quantification in residue analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Certificate of Analysis Data
A Certificate of Analysis (CoA) for a this compound reference standard provides critical information on its identity, purity, and quality. The following tables summarize the typical quantitative and qualitative data presented.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate[2][5] |
| CAS Number | 1448350-02-4[2][5] |
| Molecular Formula | C₁₁H₇D₃N₄O₂[1] |
| Molecular Weight | 233.24 g/mol [2][5] |
| Appearance | Pale Yellow to Beige Solid[1] |
| Format | Neat Solid or Solution in Acetonitrile (e.g., 100 µg/mL)[3] |
| Storage Conditions | Hygroscopic, Refrigerator (+4°C), under inert atmosphere[1][2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated, Sonicated)[1] |
Table 2: Analytical Data
| Test | Method | Specification |
| Purity | HPLC-UV | >95%[2] |
| Identity Confirmation | LC-MS/MS | Conforms to structure |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium incorporation |
| Moisture Content | Karl Fischer Titration | ≤1.0% |
| Residual Solvents | Headspace GC-MS | Meets USP <467> requirements |
Experimental Protocols
Detailed methodologies are crucial for the proper use and verification of the reference standard. The following sections describe typical experimental protocols for the key analyses cited in the CoA.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method quantifies the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., Thermo Scientific Hypersil Gold C18, 150 mm × 2.1 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution is typically employed.
-
Gradient Program: A linear gradient from 85% A to 20% A over 12 minutes, hold at 20% A for 5 minutes, and then return to initial conditions.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Detection: UV detection at a wavelength determined by the UV spectrum of Desoxycarbadox (typically around 254 nm or 360 nm).
-
Quantification: Purity is calculated based on the area percentage of the principal peak relative to the total peak area in the chromatogram.
Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol confirms the chemical structure of this compound by analyzing its mass-to-charge ratio and fragmentation pattern.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Chromatographic Conditions: Same as described in Section 2.1.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity. The precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and specific product ions are monitored.
-
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 234.1 (to account for the D3 label)
-
Product Ion (Q3): A characteristic fragment, for example, m/z 202.0 (corresponding to the loss of the deuterated carbamate group). Note: The unlabeled Desoxycarbadox transition is m/z 231.1 > 199.0.[5]
-
-
Source/Gas Parameters:
-
Curtain Gas: ~6 psi
-
Ion Source Gas 1 (GS1): ~60 psi
-
Ion Source Gas 2 (GS2): ~50 psi[5]
-
-
Confirmation Criteria: The presence of the correct precursor ion and the specific MRM transition at the expected retention time confirms the identity of the compound.
Visualizations: Pathways and Workflows
Diagrams are provided to illustrate the metabolic fate of the parent drug, the mechanism of action, and a typical analytical workflow where this compound is used.
Carbadox Metabolic Pathway
The primary metabolic pathway of Carbadox involves the reduction of its N-oxide groups to form Desoxycarbadox.[2] This is followed by cleavage of the side-chain, ultimately leading to the formation of quinoxaline-2-carboxylic acid (QCA), which is a key marker residue in regulatory monitoring.[2]
Caption: Metabolic pathway of Carbadox to Desoxycarbadox and QCA.
Mechanism of Action of Carbadox
Carbadox exerts its antimicrobial effect by interfering with bacterial DNA synthesis. This action leads to the disruption of essential cellular processes and ultimately results in a bactericidal effect, particularly against Gram-positive and anaerobic bacteria.[6]
Caption: Carbadox inhibits DNA synthesis leading to bacterial cell death.
Analytical Workflow for Residue Analysis using this compound
This compound is used as an internal standard in the analysis of tissue samples (e.g., pork liver or muscle) for Carbadox residues. This workflow outlines the key steps from sample preparation to final quantification.
Caption: Workflow for tissue residue analysis using an internal standard.
References
- 1. Federal Register :: Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method [federalregister.gov]
- 2. fao.org [fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A determinative and confirmatory method for residues of the metabolites of carbadox and olaquindox in porcine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]
The Formation of Desoxycarbadox from Carbadox: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation of Desoxycarbadox from its parent compound, Carbadox. Carbadox, an antimicrobial drug historically used in swine feed for growth promotion and disease control, undergoes metabolic transformation to produce several metabolites, with Desoxycarbadox being of significant toxicological concern.[1][2][3] This document details the metabolic pathway, summarizes quantitative data on residue depletion, outlines relevant experimental protocols for detection, and provides visual representations of the key processes.
Metabolic Transformation of Carbadox
The primary route for the formation of Desoxycarbadox from Carbadox is through metabolic reduction in animals such as pigs, rats, and monkeys.[4] This biotransformation is characterized by the rapid reduction of the N-oxide groups of the Carbadox molecule.[4][5] Desoxycarbadox is a short-lived intermediate in a broader metabolic cascade.[1]
Following its formation, Desoxycarbadox is further metabolized. This subsequent metabolism involves the cleavage of the methyl carbazate side-chain, leading to the formation of quinoxaline-1,4-di-N-oxide-2-carboxaldehyde and ultimately quinoxaline-2-carboxylic acid (QCA).[4][5] QCA is the most persistent metabolite and is used as the marker residue for monitoring Carbadox use in animal tissues.[1][4] Both Carbadox and Desoxycarbadox are recognized for their genotoxic and carcinogenic properties, with Desoxycarbadox exhibiting greater tumorigenic potential than the parent compound.[1][4][6]
Quantitative Data on Residue Depletion
The depletion of Carbadox and Desoxycarbadox in swine tissues following withdrawal from medicated feed has been the subject of several studies. The following tables summarize the quantitative data from a key depletion study.
Table 1: Depletion of Carbadox and Desoxycarbadox in Swine Muscle
| Time After Withdrawal (hours) | Carbadox Concentration (ppb) | Desoxycarbadox Concentration (ppb) |
| 24 | Trace | 17 |
| 48 | < 2 (Trace) | 9 |
| 72 | Eliminated | Trace |
Source: Adapted from Macintosh et al., 1985[7]
Table 2: Depletion of Carbadox and Desoxycarbadox in Swine Liver
| Time After Withdrawal (hours) | Carbadox Concentration (ppb) | Desoxycarbadox Concentration (ppb) |
| 24 | Not Detected | 125 |
| 48 | Not Detected | 17 |
| 72 | Not Detected | Trace |
Source: Adapted from Macintosh et al., 1985[7]
Table 3: Depletion of Carbadox and Desoxycarbadox in Swine Kidney
| Time After Withdrawal (hours) | Carbadox Concentration (ppb) | Desoxycarbadox Concentration (ppb) |
| 24 | Trace | 186 |
| 48 | Not Detected | 34 |
| 72 | Not Detected | Trace |
Source: Adapted from Macintosh et al., 1985[7]
Table 4: Depletion of Carbadox and Desoxycarbadox in Swine Blood
| Time After Withdrawal (hours) | Carbadox Concentration (ppb) | Desoxycarbadox Concentration (ppb) |
| 24 | 20 (Blood), 26 (Serum) | Not Detected |
| 48 | < 2 (Trace) | Not Detected |
| 72 | Eliminated | Not Detected |
Source: Adapted from Macintosh et al., 1985[7]
Experimental Protocols
The following sections outline the methodologies for the extraction and analysis of Carbadox and its metabolites from animal tissues, which are crucial for understanding the formation and depletion of Desoxycarbadox.
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol provides a general framework for the extraction and cleanup of Carbadox and its metabolites from swine tissues for subsequent analysis.
1. Tissue Homogenization:
- Weigh 1 gram of the tissue sample (e.g., muscle, liver).
- Homogenize the tissue with an appropriate extraction solvent. A common solvent is a mixture of 2% metaphosphoric acid in 20% methanol.[5]
2. Extraction:
- Perform the extraction by vigorous mixing or sonication.
- Centrifuge the homogenate to separate the supernatant from the tissue debris.
3. Solid-Phase Extraction (SPE) Cleanup:
- Condition a mixed-mode anion-exchange SPE column (e.g., Oasis MAX) with methanol and water.[5]
- Load the supernatant onto the SPE column.
- Wash the column with a weak solvent to remove interferences.
- Elute the analytes of interest (Carbadox, Desoxycarbadox, QCA) with an appropriate elution solvent.
4. Final Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol describes the instrumental analysis for the simultaneous determination of Carbadox, Desoxycarbadox, and other metabolites.
1. Chromatographic Separation:
- Column: C18 analytical column.[5]
- Mobile Phase: A gradient elution using a mixture of solvents such as 0.1% formic acid in water and acetonitrile.
- Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
2. Mass Spectrometric Detection:
- Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes can be used. Desoxycarbadox is often detected in positive mode, while QCA is detected in negative mode.[8]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions for each analyte are monitored.
Visualizations
The following diagrams illustrate the metabolic pathway of Carbadox and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of Carbadox to Desoxycarbadox and QCA.
Caption: Experimental workflow for the analysis of Carbadox and its metabolites.
References
- 1. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. fao.org [fao.org]
- 5. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. food.ec.europa.eu [food.ec.europa.eu]
- 7. Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determination of Desoxycarbadox in Pork Tissue by LC-MS/MS
Abstract
This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desoxycarbadox (DCBX) in pork tissue. Desoxycarbadox, a carcinogenic metabolite of the veterinary drug carbadox, is a residue of significant concern for food safety.[1][2] The described protocol provides a robust procedure for the extraction, cleanup, and subsequent quantification of DCBX, making it suitable for routine monitoring and regulatory compliance testing.
Introduction
Carbadox is an antimicrobial drug used in swine production for growth promotion and control of bacterial enteritis.[3] However, due to the carcinogenic nature of its metabolite, Desoxycarbadox (DCBX), regulatory bodies have established maximum residue limits (MRLs) for carbadox-related compounds in edible tissues.[4] The accurate and sensitive determination of DCBX is crucial to ensure pork products are safe for human consumption. This application note presents a comprehensive LC-MS/MS workflow for the analysis of DCBX in pork muscle and liver tissues.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS method for the analysis of Desoxycarbadox and other related analytes in pork tissue, as compiled from various studies.
| Analyte | Matrix | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Reference |
| Desoxycarbadox (DCBX) | Swine Muscle & Liver | 0.02 - 0.5 | 0.01 - 0.25 | 79.1 - 91.1 | [3][5] |
| Quinoxaline-2-carboxylic acid (QCA) | Swine Muscle & Liver | 0.02 - 0.5 | 0.01 - 0.25 | 79.1 - 91.1 | [3][5] |
| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | Swine Muscle & Liver | 0.02 - 0.5 | 0.01 - 0.25 | 79.1 - 91.1 | [3][5] |
| Desoxyolaquindox (DOLQ) | Swine Muscle & Liver | 0.02 - 0.5 | 0.01 - 0.25 | 79.1 - 91.1 | [3][5] |
| Desoxycarbadox (DCBX) | Pig Muscle | 1.46 - 2.89 (CCβ) | 1.04 - 2.11 (CCα) | 99.8 - 101.2 | [6] |
LOQ: Limit of Quantification, LOD: Limit of Detection, CCα: Decision Limit, CCβ: Detection Capability
Experimental Protocols
Sample Preparation
This protocol is based on methods described for the extraction and cleanup of carbadox metabolites from swine tissues.[3][6][7]
a. Materials and Reagents:
-
Homogenized pork tissue (muscle or liver)
-
2% Metaphosphoric acid in 20% Methanol
-
Ethyl acetate
-
Dichloromethane
-
0.5% Isopropanol in 1% Acetic Acid
-
Mixed-mode anion-exchange solid-phase extraction (SPE) columns (e.g., Oasis MAX)[3][7]
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
b. Extraction:
-
Weigh 2.0 ± 0.1 g of homogenized pork tissue into a 50 mL centrifuge tube.
-
Add 8 mL of 2% metaphosphoric acid in 20% methanol.
-
Vortex mix the sample for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4500 x g for 15 minutes at 5°C.
-
Collect the supernatant.
c. Liquid-Liquid Extraction (Alternative to SPE):
-
To the supernatant, add 30 mL of a 50:50 (v/v) mixture of ethyl acetate and dichloromethane.
-
Shake and then centrifuge at 3000 x g for 7 minutes at 5°C.
-
Transfer the lower organic layer to a new tube.
-
Repeat the extraction with an additional 15 mL of the ethyl acetate/dichloromethane mixture.
-
Combine the organic extracts.
d. Solid-Phase Extraction (SPE) Cleanup: [3][7]
-
Condition the Oasis MAX SPE column according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the column.
-
Wash the column to remove interferences.
-
Elute the analytes with an appropriate solvent.
e. Final Sample Preparation:
-
Evaporate the combined extracts (from either LLE or SPE) to dryness using a rotary evaporator at 45°C.[6]
-
Re-dissolve the dry residue in 1 mL of 0.5% isopropanol in 1% acetic acid.[6]
-
Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
The following parameters are a general guide and may require optimization based on the specific instrumentation used.
a. Liquid Chromatography (LC) Conditions:
-
Column: C8 or C18 analytical column (e.g., Luna C8, 3 µm, 2 x 100 mm)[8]
-
Mobile Phase A: 0.5% isopropanol in 0.1% acetic acid in water[8]
-
Mobile Phase B: Methanol[8]
-
Gradient: A suitable gradient to achieve separation of DCBX from matrix components.
-
Flow Rate: 0.3 mL/min[8]
-
Column Temperature: 25°C[8]
-
Injection Volume: 4 µL[9]
b. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for DCBX: Precursor Ion (m/z) 231.1 > Product Ion (m/z) 199.0[3]
-
Other Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Desoxycarbadox analysis in pork.
Conclusion
The LC-MS/MS method presented provides a reliable and sensitive approach for the determination of Desoxycarbadox in pork tissues. The detailed sample preparation protocol, including extraction and cleanup, ensures minimal matrix effects and high recovery rates. This application note serves as a valuable resource for researchers, scientists, and professionals in the field of drug development and food safety, enabling the effective monitoring of this important veterinary drug residue.
References
- 1. Application of a Novel Method for Measuring Carbadox Residues in Retail Pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Federal Register :: Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method [federalregister.gov]
- 3. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. [PDF] A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues | Semantic Scholar [semanticscholar.org]
- 6. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Desoxycarbadox in Porcine Tissue using Desoxycarbadox-D3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in food safety, veterinary drug residue analysis, and bioanalytical testing.
Abstract
This document provides a detailed protocol for the sensitive and robust quantification of Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug Carbadox, in porcine liver and muscle tissues. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) and utilizes Desoxycarbadox-D3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers sample preparation, including solid-phase extraction (SPE), as well as optimized LC-MS/MS parameters. Method performance characteristics are presented to demonstrate its suitability for routine residue monitoring programs.
1. Introduction
Carbadox is an antimicrobial drug historically used in swine feed to promote growth and control enteric diseases.[1] However, concerns over the carcinogenic and mutagenic potential of Carbadox and its primary metabolite, Desoxycarbadox (DCBX), have led to strict regulations and bans on its use in many countries.[1] Regulatory bodies require sensitive and reliable analytical methods to monitor for these residues in food products of animal origin to ensure consumer safety.[2]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. The SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. Its mass difference allows it to be distinguished by the mass spectrometer. This isotope dilution technique effectively compensates for variations in sample preparation recovery and corrects for matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.[3]
This application note details a validated LC-MS/MS method adapted from established scientific literature for the determination of DCBX in swine tissues, incorporating this compound as the internal standard.[1]
2. Principle of Internal Standardization
The core principle of using an internal standard (IS) is to add a known quantity of a compound that is structurally and chemically similar to the analyte to every sample, calibrator, and blank at the beginning of the sample preparation process. The quantification is then based on the ratio of the analyte's response to the IS's response. This ratio remains constant even if sample volume is lost during the procedure, thus ensuring accuracy.
Caption: Principle of Internal Standardization.
3. Experimental Protocols
This protocol is adapted from the method described by Li, Y. et al. in the Journal of Analytical Methods in Chemistry (2018).[1][4]
3.1. Materials and Reagents
-
Standards: Desoxycarbadox (DCBX) and this compound (D3-DCBX) reference standards.
-
Solvents: Methanol, Acetonitrile (LC-MS Grade), Water (Ultrapure, 18.2 MΩ·cm).
-
Reagents: Metaphosphoric acid, Formic acid, Trifluoroacetic acid, Sodium acetate.
-
SPE Cartridges: Oasis MAX cartridges (60 mg, 3 mL) or equivalent mixed-mode anion-exchange cartridges.
-
Equipment: High-speed homogenizer, Centrifuge, Nitrogen evaporator, Vortex mixer, Analytical balance.
3.2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve DCBX and D3-DCBX in methanol to prepare individual stock solutions. Store at -20°C in amber vials.
-
Working Standard Solution (e.g., 1 µg/mL): Prepare by diluting the stock solutions in methanol.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of D3-DCBX by diluting the stock solution in methanol. The final concentration should be optimized based on the expected analyte levels and instrument response.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank, processed tissue extract with known amounts of the DCBX working standard and a constant amount of the D3-DCBX internal standard spiking solution.
3.3. Sample Preparation Protocol
-
Homogenization: Weigh 2.0 g (± 0.02 g) of homogenized porcine muscle or liver tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the D3-DCBX internal standard spiking solution to each sample.
-
Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol.[1] Homogenize for 1 minute, then vortex for 2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition an Oasis MAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[1]
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[1]
-
Washing: Wash the cartridge with 30 mL of a sodium acetate/methanol (95:5, v/v) solution to remove interferences.[1]
-
Drying: Dry the cartridge by purging with air or nitrogen for 5 minutes.[1]
-
Elution: Elute the analytes (DCBX and D3-DCBX) with 15 mL of 2% trifluoroacetic acid in methanol into a clean tube.[1]
-
-
Evaporation and Reconstitution:
Caption: Experimental Workflow for Tissue Sample Analysis.
3.4. LC-MS/MS Analysis The following parameters are recommended and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| Column | Thermo Scientific Hypersil Gold C18 (150 mm × 2.1 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.2 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temp. | 40°C |
| Gradient | 0-12 min: 15% to 80% B12-17 min: 80% B17-17.5 min: 80% to 15% B17.5-22 min: 15% B (Equilibration)[1] |
Table 2: Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 6 psi[1] |
| Ion Source Gas 1 | 60 psi[1] |
| Ion Source Gas 2 | 50 psi[1] |
| IonSpray Voltage | ~5500 V (instrument dependent) |
| Temperature | ~500°C (instrument dependent) |
Table 3: MRM Transitions for DCBX and D3-DCBX
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
|---|---|---|---|---|
| DCBX | 231.1 | 199.0 | ~25 | For quantification[1] |
| DCBX | 231.1 | 171.1 | ~30 | For confirmation |
| D3-DCBX | 234.1 | 202.0 | ~25 | For quantification (IS) |
| D3-DCBX | 234.1 | 174.1 | ~30 | For confirmation (IS) |
Note: The MRM transitions for this compound are proposed based on a mass shift of +3 Da, assuming the deuterium labels are on the stable quinoxaline ring. These transitions, particularly the collision energy, must be empirically optimized on the specific mass spectrometer being used.
4. Data Presentation and Method Performance
The following tables summarize the typical method performance characteristics for the analysis of DCBX, demonstrating the method's suitability for its intended purpose.[1][5]
Table 4: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|
| Desoxycarbadox (DCBX) | ~0.02 µg/kg | 0.05 µg/kg[1] |
Table 5: Linearity of Calibration
| Analyte | Calibration Range | Correlation Coefficient (r²) |
|---|
| Desoxycarbadox (DCBX) | 0.05 - 50 µg/kg | > 0.997[1] |
Table 6: Method Accuracy and Precision (Recovery Study in Swine Liver)
| Spiking Level (µg/kg) | Mean Recovery (%) | Precision (RSD %) |
|---|---|---|
| 0.05 | 85.3% | 8.5% |
| 0.5 | 91.1% | 6.2% |
| 5.0 | 88.6% | 7.1% |
Data adapted from Li, Y. et al. (2018). The mean accuracy values for all related analytes in the study were between 79.1% and 91.1%, with RSD% less than 9.2%.[1]
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable, sensitive, and accurate protocol for the quantitative determination of Desoxycarbadox residues in porcine muscle and liver. The detailed sample preparation procedure involving SPE cleanup effectively reduces matrix interferences, while the use of an isotope-labeled internal standard ensures high-quality data suitable for regulatory compliance and food safety monitoring programs. The method's performance characteristics, including low detection limits and high precision, confirm its robustness for routine analysis.
References
- 1. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues [agris.fao.org]
- 5. Determination of Carbadox and metabolites of Carbadox and Olaquindox in muscle tissue using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Carbadox Metabolites in Food Animal Tissues by LC-MS/MS
Introduction
Carbadox (CBX) is an antimicrobial drug used in swine feed for growth promotion and to control bacterial enteritis.[1][2] However, concerns over the carcinogenic and mutagenic effects of the drug and its metabolites have led to its ban in many regions, including the European Union, and a proposed withdrawal by the U.S. Food and Drug Administration (FDA).[3][4][5][6] When administered to pigs, carbadox breaks down into several metabolites, some of which are carcinogenic.[3] The primary metabolites of concern that can persist in edible tissues are desoxycarbadox (DCBX), which is a known carcinogen, and the non-carcinogenic marker residue, quinoxaline-2-carboxylic acid (QCA).[4][6]
Due to the significant health risks associated with these residues, highly sensitive and reliable analytical methods are required for their detection and quantification in food products of animal origin, particularly pork.[2][4] This application note provides a detailed protocol for the simultaneous determination of carbadox metabolites in swine tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a method widely adopted for its specificity and sensitivity.[1][7][8][9]
Primary Metabolites of Concern
-
Desoxycarbadox (DCBX): A carcinogenic metabolite of carbadox. Its presence in edible tissues is a primary safety concern.[6]
-
Quinoxaline-2-carboxylic acid (QCA): The major, persistent metabolite of carbadox. It is often used as a marker residue for carbadox use, although it is not carcinogenic itself.[4][10][11][12]
Experimental Workflow
The general workflow for the analysis of carbadox metabolites in tissue samples involves sample preparation (extraction and cleanup), followed by instrumental analysis.
Caption: General workflow for carbadox metabolite analysis.
Quantitative Data Summary
The performance of LC-MS/MS methods for the analysis of carbadox and its metabolites is summarized below. These methods demonstrate high sensitivity and recovery across different swine tissues.
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Citation |
| Desoxycarbadox (DCBX) | Swine Muscle & Liver | 0.01 - 0.25 | 0.05 | >79.1 | [1] |
| Quinoxaline-2-carboxylic acid (QCA) | Swine Muscle & Liver | 0.01 - 0.25 | 0.5 | >79.1 | [1] |
| QCA-glycine | Swine Muscle & Liver | - | 0.05 | >79.1 | [1] |
| Carbadox | Muscle Tissue | - | - | 60 - 62 | [8] |
| QCA | Muscle Tissue | - | 1.0 (Validation Level) | 92 - 101 | [8] |
| DCBX | Pig Muscle | CCα: 1.04-2.11 | CCβ: 1.46-2.89 | 99.8 - 101.2 | [9] |
| QCA | Pig Muscle | CCα: 1.04-2.11 | CCβ: 1.46-2.89 | 99.8 - 101.2 | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantification; CCα: Decision Limit; CCβ: Detection Capability.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established and validated methods for the simultaneous determination of DCBX and QCA in swine tissues.[1]
1. Reagents and Materials
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Metaphosphoric acid
-
Sodium acetate
-
Trifluoroacetic acid
-
Water (Deionized or HPLC grade)
-
Reference standards for DCBX, QCA, and internal standards
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX, 60 mg, 3 mL)[1]
-
Nitrogen evaporator
-
LC-MS/MS system
2. Sample Preparation: Extraction
-
Weigh 2.0 ± 0.1 g of homogenized tissue sample into a 50 mL centrifuge tube.[1]
-
Add 5 mL of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol to the sample.[1]
-
Sonicate the mixture in an ultrasonic bath for 10 minutes at room temperature.[1]
-
Centrifuge the tube at 8000 rpm for 10 minutes.[1]
-
Carefully transfer the supernatant to a new tube.[1]
-
Repeat the extraction process (steps 2-4) on the remaining tissue residue.[1]
-
Merge the supernatants from both extractions.[1]
-
Adjust the pH of the combined extract to approximately 7.0 by adding 1 mol·L⁻¹ sodium acetate.[1]
3. Sample Preparation: Solid-Phase Extraction (SPE) Cleanup This step is crucial for removing matrix interferences before LC-MS/MS analysis.
Caption: Step-by-step SPE cleanup procedure.
-
Conditioning: Condition an Oasis MAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[1]
-
Loading: Load the pH-adjusted sample extract onto the cartridge at a flow rate of 1 mL/min.[1]
-
Washing: Wash the cartridge with 30 mL of a sodium acetate/methanol solution (95:5, v/v).[1]
-
Drying: Dry the cartridge by purging it with air for 5 minutes.[1]
-
Elution: Elute the target analytes with 15 mL of 2% trifluoroacetic acid in methanol at a flow rate of 1.0 mL/min.[1]
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dry residue in 200 µL of an acetonitrile-water solution (15:85, v/v) for analysis.[1]
4. LC-MS/MS Analysis
-
LC Column: C18 column[1]
-
Mobile Phase: A gradient system is typically used, often consisting of water with a small amount of acid (e.g., acetic acid or formic acid) and an organic solvent like methanol or acetonitrile.[2]
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI) positive mode is commonly used for these compounds.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.[1][2]
Example MRM Transitions (Positive Ion Mode): [1]
-
QCA: 175.3 > 129.2
-
DCBX: 231.1 > 199.0
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of carcinogenic (DCBX) and marker (QCA) residues of carbadox in swine tissues.[1] The detailed sample preparation protocol, involving a combination of acidic extraction and SPE cleanup, effectively removes matrix interferences, allowing for low detection and quantification limits.[1] This method is suitable for routine monitoring in food safety programs to ensure compliance with regulatory limits and protect consumer health from the risks associated with carbadox use in food-producing animals.[2]
References
- 1. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Carbadox — FACT [foodanimalconcernstrust.org]
- 4. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
- 5. FDA takes steps to withdraw approval of the swine drug carbadox due to safety concerns | FDA [fda.gov]
- 6. food-safety.com [food-safety.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Carbadox and metabolites of Carbadox and Olaquindox in muscle tissue using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. | Semantic Scholar [semanticscholar.org]
- 12. Federal Register :: Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method [federalregister.gov]
Application Note: Sample Preparation for the Determination of Desoxycarbadox Residues in Animal Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbadox (CBX) is a veterinary drug used to promote growth and control enteric diseases in swine.[1][2] However, due to the carcinogenic nature of its metabolite, desoxycarbadox (DCBX), its use has been banned in several regions, including the European Union and Canada.[2][3] In countries where its use is still permitted, robust analytical methods are crucial to monitor for potentially harmful residues in edible tissues to ensure consumer safety.[1][3]
Desoxycarbadox is the residue of carcinogenic concern, and its detection requires sensitive and reliable analytical methods, often involving liquid chromatography coupled with mass spectrometry (LC-MS/MS).[2][4] A critical component of this analysis is the sample preparation, which must efficiently extract DCBX from complex biological matrices like muscle and liver while minimizing interferences. This application note provides detailed protocols for the extraction and cleanup of desoxycarbadox from animal tissues prior to instrumental analysis.
Experimental Protocols
Two primary methods for the sample preparation of desoxycarbadox residues are detailed below. Protocol 1 utilizes a metaphosphoric acid-methanol extraction followed by solid-phase extraction (SPE) cleanup, a widely cited and effective approach. Protocol 2 describes a method involving deproteination and a liquid-liquid extraction step.
Protocol 1: Metaphosphoric Acid Extraction with Solid-Phase Extraction (SPE) Cleanup
This protocol is adapted from methods developed for the analysis of carbadox metabolites in swine muscle and liver tissues.[4][5][6]
Materials:
-
Homogenized tissue sample (e.g., swine muscle, liver)
-
Extraction Solution A: 0.3% metaphosphoric acid in methanol/water (3:7, v/v)[5]
-
Extraction Solution B: 2% metaphosphoric acid in 20% methanol[4][6]
-
Solid-Phase Extraction (SPE) Cartridges:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium acetate (1 mol·L⁻¹)
-
2% trifluoroacetic acid in methanol
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Weighing: Weigh 2.0 ± 0.1 g of homogenized tissue sample into a 50 mL centrifuge tube.[4]
-
Extraction:
-
Add 10 mL of either Extraction Solution A or B to the sample tube.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the remaining pellet with another 10 mL of the extraction solution.
-
Combine the supernatants.[4]
-
-
pH Adjustment (for Oasis MAX SPE):
-
Add 1 mol·L⁻¹ sodium acetate to the combined extract to adjust the pH to approximately 7.[4]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Cartridge Conditioning: Condition the SPE cartridge (Oasis HLB or MAX) by passing 3 mL of methanol followed by 3 mL of water.[4]
-
Sample Loading: Load the pH-adjusted extract onto the conditioned cartridge at a flow rate of approximately 1 mL·min⁻¹.[4]
-
Washing:
-
For Oasis HLB: Wash with a suitable solvent to remove interferences (specifics may require method optimization).
-
For Oasis MAX: Wash the cartridge with 30 mL of sodium acetate/methanol (95:5, v/v).[4]
-
-
Drying: Dry the cartridge by purging with air or nitrogen for 5 minutes.[4]
-
Elution: Elute the analytes from the cartridge.
-
For Oasis MAX: Elute with 15 mL of 2% trifluoroacetic acid in methanol at a flow rate of 1.0 mL·min⁻¹.[4]
-
-
-
Final Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Deproteination and Liquid-Liquid Extraction
This protocol is based on a method for determining carbadox metabolites in pig muscle tissue.[7]
Materials:
-
Homogenized pig muscle tissue
-
Meta-phosphoric acid in methanol
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Extraction Solvent: Ethyl acetate:dichloromethane (50:50, v/v)[7]
-
Reconstitution Solution: 0.5% isopropanol in 1% acetic acid[7]
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Sample Weighing: Weigh an appropriate amount of homogenized muscle tissue into a centrifuge tube.
-
Deproteination: Add meta-phosphoric acid in methanol to the tissue sample to precipitate proteins.[7]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Add the Extraction Solvent (ethyl acetate:dichloromethane, 50:50, v/v).[7]
-
Vortex mix thoroughly to perform the liquid-liquid extraction.
-
Allow the layers to separate (centrifugation may be required).
-
-
Evaporation:
-
Carefully collect the organic extract (top layer).
-
Evaporate the entire extract to dryness using a rotary evaporator at 45°C.[7]
-
-
Reconstitution:
-
Re-dissolve the dry residue in the Reconstitution Solution (0.5% isopropanol in 1% acetic acid).[7]
-
The sample is now ready for LC-MS/MS analysis.
-
Data Presentation: Performance of Sample Preparation Methods
The following table summarizes quantitative data from various studies on Desoxycarbadox residue analysis.
| Parameter | Matrix | Method Highlights | Result | Reference |
| Recovery | Swine Muscle & Liver | Extraction with 0.3% metaphosphoric acid-methanol; cleanup on Oasis HLB cartridge. | 70.2 - 86.3% | [5] |
| Recovery | Kidney, Muscle & Liver | HPLC with on-line precolumn enrichment. | Mean Recovery: 95% | [8] |
| Recovery | Swine Muscle & Liver | Extraction with 2% metaphosphoric acid in 20% methanol; cleanup on Oasis MAX SPE. | > 79.1% | [4] |
| Recovery | Pig Muscle | Deproteination with meta-phosphoric acid; extraction with ethyl acetate:dichloromethane. | 99.8 - 101.2% | [7] |
| Limit of Detection (LOD) | Swine Muscle & Liver | LC-ESI-MS method. | 1 ng/g | [5] |
| Limit of Detection (LOD) | Swine Muscle & Liver | LC-MS/MS method with Oasis MAX SPE cleanup. | 0.01 - 0.25 µg/kg | [4] |
| Limit of Quantification (LOQ) | Kidney, Muscle & Liver | HPLC with postcolumn derivatization and UV-VIS detection. | 0.5 - 2 µg/kg | [8] |
| Limit of Quantification (LOQ) | Swine Muscle & Liver | LC-MS/MS method with Oasis MAX SPE cleanup. | 0.02 - 0.5 µg/kg | [4] |
| Sample Stability | Eggs & Muscle | Storage at -20°C. | Stable | [8] |
| Sample Stability | Kidney & Liver | Storage at -20°C. | Stability could not be unequivocally proven. | [8] |
Workflow Visualization
The following diagram illustrates the general experimental workflow for Desoxycarbadox residue testing, from sample collection to final analysis.
Caption: Workflow for Desoxycarbadox residue sample preparation and analysis.
References
- 1. Application of a Novel Method for Measuring Carbadox Residues in Retail Pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A determinative and confirmatory method for residues of the metabolites of carbadox and olaquindox in porcine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and ruggedness testing of the determination of residues of carbadox and metabolites in products of animal origin. Stability studies in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Robust Analytical Method for Desoxycarbadox-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxycarbadox (DCBX) is the primary and marker metabolite of the veterinary drug carbadox, which has been utilized for growth promotion and control of bacterial enteritis in swine.[1][2] Due to potential carcinogenic concerns associated with carbadox and its metabolites, sensitive and reliable analytical methods are crucial for monitoring its residues in animal-derived food products.[3][4] Desoxycarbadox-D3 is a deuterated analog of desoxycarbadox, often used as an internal standard in quantitative analysis to improve accuracy and precision. The strategic substitution of hydrogen with deuterium atoms offers a distinct mass shift, enabling clear differentiation from the non-deuterated analyte in mass spectrometry-based assays.[5][6][7]
This document outlines a detailed application note and protocol for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. While specific experimental data for this compound is not extensively available in public literature, this protocol is built upon established and validated methods for its non-deuterated counterpart, Desoxycarbadox.[2][8][9]
Analytical Method Principle
The method employs a liquid chromatography system for the separation of this compound from matrix components, coupled with a tandem mass spectrometer for selective and sensitive detection. The workflow involves sample preparation through extraction and purification, followed by chromatographic separation and mass spectrometric analysis.
Figure 1: General experimental workflow for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (Purity ≥ 98%)
-
Desoxycarbadox standard (for comparison)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Metaphosphoric acid
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)[2]
-
Blank animal tissue (e.g., swine muscle, liver)
Sample Preparation: Extraction from Swine Tissue
This protocol is adapted from established methods for Desoxycarbadox.[2][8]
-
Homogenization: Weigh 1 gram of tissue sample and homogenize with 5 mL of 2% metaphosphoric acid in 20% methanol.
-
Centrifugation: Centrifuge the homogenate at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Collect the supernatant for solid-phase extraction (SPE) clean-up.
-
SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.
-
Elution: Elute the analyte with 5 mL of 2% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm). A C8 column has also been reported for similar analyses.[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound need to be determined. Based on the non-deuterated Desoxycarbadox, the molecular ion ([M+H]+) is m/z 231. With the addition of three deuterium atoms, the expected molecular ion for this compound would be m/z 234. The fragmentation pattern should be confirmed by direct infusion of a standard solution.
Predicted MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desoxycarbadox | 231.1 | 145.1, 117.1 | To be optimized |
| This compound | 234.1 | To be determined | To be optimized |
Note: The product ions for this compound will depend on the position of the deuterium labels and the fragmentation pathway. It is crucial to determine these experimentally.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting the validation data for the analytical method.
Table 1: Method Performance Characteristics
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 | |
| Limit of Detection (LOD) | To be determined | |
| Limit of Quantification (LOQ) | To be determined | |
| Accuracy (% Recovery) | 80-120% | |
| Precision (% RSD) | ≤ 15% |
Table 2: Recovery of this compound from Spiked Swine Tissue
| Spiked Concentration (ng/g) | Mean Measured Concentration (ng/g) | % Recovery | % RSD (n=6) |
| 1 | |||
| 10 | |||
| 100 |
Note: The limit of determination for desoxy-carbadox in animal tissues has been reported in the range of 0.5-2 µg/kg.[10]
Method Validation
The developed analytical method must be validated according to international guidelines (e.g., ICH, FDA) to ensure its suitability for its intended purpose.[11][12] Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples.
-
Linearity and Range: The linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by recovery studies in spiked matrix samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Analytical Process
The following diagram illustrates the logical flow of the analytical method development and validation process.
Figure 2: Flowchart of the analytical method development and validation process.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound. By adapting established protocols for the non-deuterated analog and adhering to rigorous validation procedures, researchers can establish a reliable analytical method suitable for various applications, including pharmacokinetic studies, metabolic tracing, and its use as an internal standard in residue analysis. The key to a successful method lies in the meticulous optimization of mass spectrometry parameters for the deuterated compound and thorough validation of the entire analytical procedure.
References
- 1. Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 8. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Carbadox and metabolites of Carbadox and Olaquindox in muscle tissue using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization and ruggedness testing of the determination of residues of carbadox and metabolites in products of animal origin. Stability studies in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Method Development and Validation [rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regulatory Monitoring of Desoxycarbadox-D3 in Veterinary Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbadox is a veterinary drug used to promote growth and prevent bacterial enteritis in swine. However, due to the carcinogenic nature of Carbadox and its metabolite, Desoxycarbadox (DCBX), its use is strictly regulated in many countries. Regulatory monitoring of Carbadox residues in animal-derived food products is crucial to ensure consumer safety. Desoxycarbadox has been identified as a key residue of toxicological concern due to its persistence in tissues.[1][2]
To ensure accurate and reliable quantification of Desoxycarbadox in complex biological matrices such as animal tissues, stable isotope-labeled internal standards are employed in analytical methods. Desoxycarbadox-D3, a deuterated analog of Desoxycarbadox, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its chemical and physical properties are nearly identical to the analyte of interest, but it has a different mass, allowing for precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
These application notes provide a detailed protocol for the determination of Desoxycarbadox in swine tissues using this compound as an internal standard, based on established regulatory monitoring methods.
Metabolic Pathway of Carbadox
Carbadox undergoes rapid and extensive metabolism in swine. The parent drug is quickly reduced, leading to the formation of several metabolites. The two primary metabolites of regulatory significance are Desoxycarbadox (DCBX) and quinoxaline-2-carboxylic acid (QCA).[3] DCBX is a carcinogenic metabolite, while QCA is considered non-carcinogenic.[1][4] The persistence of DCBX in edible tissues is a primary concern for food safety.[1][2]
Figure 1. Metabolic pathway of Carbadox.
Experimental Protocol: Quantification of Desoxycarbadox in Swine Tissue by LC-MS/MS
This protocol outlines a sensitive and selective method for the determination of Desoxycarbadox in swine muscle and liver tissues using this compound as an internal standard.
Sample Preparation
-
Homogenization: Weigh 2 grams of homogenized swine tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Fortify the sample with a known concentration of this compound internal standard solution.
-
Extraction:
-
Add 10 mL of a 2% metaphosphoric acid solution in 20% methanol.[5]
-
Vortex the mixture for 1 minute.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX) with 5 mL of methanol followed by 5 mL of water.[5]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the analytes with 5 mL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desoxycarbadox (Quantifier) | 231.1 | 199.0 | 15 |
| Desoxycarbadox (Qualifier) | 231.1 | 143.0 | 25 |
| This compound (Internal Standard) | 234.1 | 202.0 | 15 |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the regulatory monitoring of Desoxycarbadox.
Figure 2. Experimental workflow for Desoxycarbadox analysis.
Data Presentation
The following tables summarize the quantitative data and performance characteristics of the analytical method for the determination of Desoxycarbadox and its related metabolites.
Table 1: Method Performance Characteristics
| Parameter | Desoxycarbadox (DCBX) | Quinoxaline-2-carboxylic acid (QCA) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/kg | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.02 - 0.5 µg/kg | 0.5 - 2.5 µg/kg |
| Recovery | 79.1% - 91.1% | 70.2% - 86.3%[6] |
| Precision (RSD%) | < 10% | < 15% |
Note: The values presented are a range compiled from various published methods and may vary depending on the specific instrumentation and matrix.[5][6]
Table 2: Regulatory Limits for Carbadox Metabolites
| Region/Authority | Tissue | Analyte | Maximum Residue Limit (MRL) |
| European Union | - | Carbadox | Banned for use in food-producing animals[2] |
| USA (FDA) | Liver | QCA | 30 µg/kg[1] |
| USA (FDA) | Muscle | QCA | 5 µg/kg[1] |
| Codex Alimentarius | Liver | QCA | 30 µg/kg (Withdrawn) |
| Codex Alimentarius | Muscle | QCA | 5 µg/kg (Withdrawn) |
Note: The regulatory status and MRLs are subject to change. It is important to consult the latest official publications from the respective regulatory agencies. The use of QCA as a marker residue has been a subject of debate, with some studies suggesting that DCBX would be a more appropriate marker due to its longer half-life in tissues.[7]
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the regulatory monitoring of Carbadox residues in animal-derived food products. The detailed protocol and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals involved in food safety and veterinary drug analysis. Adherence to validated analytical methods is essential for ensuring compliance with global regulatory standards and protecting public health.
References
- 1. researchgate.net [researchgate.net]
- 2. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Desoxycarbadox in Complex Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxycarbadox (DCBX) is a principal metabolite of the veterinary drug carbadox, an antimicrobial agent previously used in swine production to promote growth and prevent disease.[1] Due to the carcinogenic potential of carbadox and its residues, including DCBX, regulatory agencies have established maximum residue limits (MRLs) for these compounds in food products to ensure consumer safety.[1][2] The accurate and sensitive detection of DCBX in complex food matrices, such as animal tissues, is therefore crucial for regulatory compliance and safeguarding public health.
This document provides detailed application notes and protocols for the determination of desoxycarbadox in complex food matrices, primarily focusing on swine muscle and liver tissues. The methodologies described are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantifying veterinary drug residues.[3]
Principle
The analytical workflow for the detection of Desoxycarbadox in food matrices typically involves three key stages:
-
Sample Preparation: Extraction of DCBX from the complex food matrix, followed by a cleanup procedure to remove interfering substances such as proteins and fats. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5]
-
Chromatographic Separation: Separation of DCBX from other sample components using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). A C18 or C8 reversed-phase column is typically employed for this purpose.[4][6]
-
Mass Spectrometric Detection: Detection and quantification of DCBX using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the analyte of interest.[4][7]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for the determination of Desoxycarbadox and related compounds in different food matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Desoxycarbadox (DCBX)
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Swine Muscle & Liver | 0.01 - 0.25 | 0.02 - 0.5 | [4][7] |
| Swine Muscle & Liver | 1 (ng/g) | - | [3] |
| Swine Liver | - | 30 (ng/kg) | [8] |
| Animal Feed | 9 | 12 | [9] |
Table 2: Recovery Rates for Desoxycarbadox (DCBX)
| Matrix | Spiked Concentration (µg/kg) | Recovery (%) | Reference |
| Swine Muscle & Liver | - | > 79.1 | [4][7] |
| Swine Muscle & Liver | 2.5 and 5 (ng/g) | 70.2 - 86.3 | [3] |
| Animal Feed | - | 99.41 | [9] |
Experimental Protocols
This section provides a detailed protocol for a sensitive LC-MS/MS method for the simultaneous determination of Desoxycarbadox and other carbadox-related residues in swine muscle and liver tissues.[4][7]
Materials and Reagents
-
Desoxycarbadox (DCBX) analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Metaphosphoric acid
-
Trifluoroacetic acid
-
Oasis MAX solid-phase extraction (SPE) cartridges (60 mg, 3 mL)
-
0.22 µm syringe filters
Sample Preparation
-
Homogenization: Weigh 2.0 g of homogenized tissue sample (muscle or liver) into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Homogenize the mixture for 1 minute using a high-speed homogenizer.[4][7]
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean 15 mL centrifuge tube.
-
Re-extraction: Add another 10 mL of the extraction solution to the pellet, vortex for 1 minute, and centrifuge again under the same conditions.
-
Combine Supernatants: Combine the supernatants from both extraction steps.
Solid-Phase Extraction (SPE) Cleanup
-
SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[10]
-
Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[10]
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elution: Elute the analytes with 3 mL of 2% trifluoroacetic acid in methanol into a clean tube.[10]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitution: Reconstitute the dry residue in 1.0 mL of the initial mobile phase (e.g., 15:85 acetonitrile:water) and filter through a 0.22 µm syringe filter into an autosampler vial.[10]
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for DCBX for quantification and confirmation. For DCBX, a common transition is m/z 231.1 > 199.0.[10]
Diagrams
Caption: Experimental workflow for Desoxycarbadox detection.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
- 3. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. HPLC-MS/MS method validation for the detection of carbadox and olaquindox in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Desoxycarbadox-D3 using MRM Transitions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxycarbadox (DCBX), a principal metabolite of the veterinary drug Carbadox, is a significant residue marker in toxicological and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Desoxycarbadox-D3, is crucial for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the analysis of this compound, focusing on the development and application of Multiple Reaction Monitoring (MRM) transitions.
Predicted MRM Transitions for this compound
Based on the known fragmentation of Desoxycarbadox, the following MRM transitions are predicted for this compound. The deuterium atoms are located on the methyl group of the carbamate moiety.
Table 1: Predicted MRM Transitions and Fragmentation Details for Desoxycarbadox and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Notes |
| Desoxycarbadox | 231.1 | 199.0 | CH₃OH (Methanol) | Primary, most intense transition. |
| Desoxycarbadox | 231.1 | 143.0 | CH₃OH + CO + N₂ | Secondary transition. |
| This compound | 234.1 | 199.0 | CD₃OH (Deuterated Methanol) | Predicted primary transition. |
| This compound | 234.1 | 143.0 | CD₃OH + CO + N₂ | Predicted secondary transition. |
Note: The collision energy (CE) and other mass spectrometer parameters for this compound require optimization. A starting point for optimization would be the collision energy used for the analogous transition of the non-deuterated compound, typically in the range of 15-30 eV.
Experimental Protocols
This section details the methodology for the analysis of Desoxycarbadox in tissue samples using this compound as an internal standard. The protocol is adapted from established methods for Carbadox metabolite analysis.[1]
Sample Preparation: Extraction from Swine Tissue
-
Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate volume of this compound internal standard solution.
-
Add 10 mL of 2% metaphosphoric acid in 20% methanol.
-
Homogenize the sample for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
Solid-Phase Extraction (SPE) Cleanup
-
Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX, 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.[1]
-
Load the supernatant from the sample preparation step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the analytes with 5 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Capillary Voltage: 3.5 kV.
Table 2: MRM Parameters for Desoxycarbadox and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) - Starting Point |
| Desoxycarbadox (Quantifier) | 231.1 | 199.0 | 100 | 20 |
| Desoxycarbadox (Qualifier) | 231.1 | 143.0 | 100 | 25 |
| This compound | 234.1 | 199.0 | 100 | 20 |
Note: Collision energies are instrument-dependent and require optimization for each specific mass spectrometer.
Data Presentation
The following tables represent typical quantitative data that can be obtained using the described method.
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Desoxycarbadox | 0.1 - 100 | > 0.995 |
Table 4: Method Performance
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/g |
| Limit of Quantification (LOQ) | 0.15 ng/g |
| Recovery (%) | 85 - 105% |
| Precision (%RSD) | < 15% |
Visualizations
Desoxycarbadox Fragmentation Pathway
Caption: Fragmentation of Desoxycarbadox.
This compound Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Experimental Workflow
Caption: Workflow for Desoxycarbadox analysis.
References
Application of Desoxycarbadox-D3 in Food Safety Studies: A Comprehensive Guide
Introduction
Desoxycarbadox-D3 is the deuterated stable isotope-labeled internal standard for Desoxycarbadox (DCBX). Desoxycarbadox is a principal and toxicologically significant metabolite of the veterinary drug Carbadox, an antimicrobial agent previously used in swine production to promote growth and prevent disease.[1][2] Due to the carcinogenic potential of Carbadox and its metabolite Desoxycarbadox, regulatory agencies worldwide have established maximum residue limits (MRLs) or banned the use of Carbadox in food-producing animals.[1][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring Desoxycarbadox residues in food products, particularly pork, to ensure consumer safety. The use of this compound as an internal standard is a critical component of these analytical methods, enabling accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[2]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in food safety studies, focusing on the analysis of Desoxycarbadox in swine tissues.
I. Quantitative Data Summary
The following tables summarize the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Desoxycarbadox (DCBX) and other Carbadox-related residues in swine tissues.[4][5][6]
Table 1: Method Detection and Quantification Limits [4][6]
| Analyte | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Desoxycarbadox (DCBX) | Swine Liver & Muscle | 0.01 - 0.25 | 0.02 - 0.5 |
| Quinoxaline-2-carboxylic acid (QCA) | Swine Liver & Muscle | 0.01 - 0.25 | 0.5 |
| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | Swine Liver & Muscle | 0.01 - 0.25 | 0.5 |
Table 2: Method Accuracy and Precision [4][5]
| Analyte | Matrix | Fortification Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD%) (Intra-day) | Relative Standard Deviation (RSD%) (Inter-day) |
| Desoxycarbadox (DCBX) | Swine Liver & Muscle | 1.0, 10, 50 | 79.1 - 91.1 | 5.0 - 7.4 | 5.5 - 9.2 |
| Quinoxaline-2-carboxylic acid (QCA) | Swine Liver & Muscle | 1.0, 10, 50 | 79.1 - 91.1 | 5.0 - 7.4 | 5.5 - 9.2 |
| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | Swine Liver & Muscle | 1.0, 10, 50 | 79.1 - 91.1 | 5.0 - 7.4 | 5.5 - 9.2 |
II. Metabolic Pathway of Carbadox
Carbadox undergoes rapid metabolism in swine. The primary metabolic pathway involves the reduction of the N-oxide groups to form Desoxycarbadox.[1][4] Desoxycarbadox is a transient but crucial metabolite to monitor due to its toxicity. It is further metabolized to the less toxic and more persistent marker residue, Quinoxaline-2-carboxylic acid (QCA).[3]
III. Experimental Protocols
This section details a widely used and validated protocol for the analysis of Desoxycarbadox in swine liver and muscle tissue using this compound as an internal standard.[4][7][8]
A. Materials and Reagents
-
Desoxycarbadox (DCBX) analytical standard
-
This compound (DCBX-D3) internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Metaphosphoric acid
-
Formic acid
-
Trifluoroacetic acid
-
Water (deionized or Milli-Q)
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode anion-exchange (e.g., Oasis MAX)
-
Swine tissue samples (liver, muscle)
B. Standard Solution Preparation
-
Stock Standard Solutions (1 mg/mL): Accurately weigh and dissolve Desoxycarbadox in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by serially diluting the stock solutions with the initial mobile phase composition.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
C. Sample Preparation and Extraction
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
- 4. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Carbadox and metabolites of Carbadox and Olaquindox in muscle tissue using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues [agris.fao.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Quantification of Desoxycarbadox-D3
Welcome to the technical support center for the quantification of Desoxycarbadox-D3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during the analysis of this compound by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing significant signal suppression for this compound in my plasma samples compared to the neat standard. What could be the cause?
A1: This is a classic sign of a matrix effect, where co-eluting endogenous components from the plasma interfere with the ionization of this compound.[1][2][3] Phospholipids are common culprits in plasma samples that can cause ion suppression.[4] Inadequate sample cleanup or chromatographic separation can lead to these interferences co-eluting with your analyte.[1][4]
Q2: My this compound internal standard (IS) is not adequately compensating for the variability in my results. Why is this happening?
A2: While a stable isotope-labeled internal standard like this compound is the best choice to compensate for matrix effects, its effectiveness can be compromised under certain conditions.[1][5] If the IS and the analyte do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate quantification.[6] Another possibility is that the concentration of the IS is significantly different from the analyte, which can also lead to differential suppression effects.[1]
Q3: I am seeing ion enhancement for this compound in some of my tissue samples. What does this mean?
A3: Ion enhancement, while less common than suppression, is also a type of matrix effect.[2][3] It occurs when co-eluting compounds improve the ionization efficiency of the analyte.[5] The troubleshooting approach is similar to addressing ion suppression: improve sample preparation and chromatographic separation to remove the interfering compounds.
Q4: How can I confirm that what I am observing is a matrix effect?
A4: A post-column infusion experiment is a qualitative method to visualize regions of ion suppression or enhancement in your chromatogram.[6] For a quantitative assessment, you can perform a post-extraction spike experiment to calculate the matrix factor (MF).[2][7] An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound quantification?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds present in the sample matrix (e.g., plasma, tissue homogenate).[2][3] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal intensity, ultimately affecting the accuracy and reproducibility of the quantification.[2][8]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of the analyte. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[1][5] This means they co-elute with the analyte and experience similar matrix effects, allowing for effective correction of signal variability.[5][6]
Q3: What are the common sources of matrix effects in biological samples?
A3: In biological matrices like plasma, serum, and tissue homogenates, common sources of matrix effects include phospholipids, salts, proteins, and metabolites.[2][4] In animal feed samples, pigments, fats, and other feed components can cause interference.
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies to reduce or eliminate matrix effects include:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering compounds than simple protein precipitation.[4][5]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate this compound from matrix components is crucial. This can involve adjusting the gradient, changing the column chemistry, or using a divert valve.[6][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[1][8]
-
Use of an appropriate Internal Standard: A stable isotope-labeled internal standard like this compound is essential for compensating for matrix effects that cannot be eliminated.[1][5][6]
Experimental Protocols & Data
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Desoxycarbadox and this compound into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank matrix (e.g., plasma) and then spike with Desoxycarbadox and this compound into the final extract.
-
Set C (Pre-Spiked Matrix): Spike Desoxycarbadox and this compound into the blank matrix before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE).
-
Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A
-
Recovery (RE) = Peak Area in Set C / Peak Area in Set B
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF) = MF of Analyte / MF of IS
-
Quantitative Data Summary
The following table summarizes the matrix effects observed for Desoxycarbadox in different matrices using various sample preparation methods.
| Matrix | Sample Preparation | Analyte MF | IS (D3) MF | IS-Normalized MF |
| Swine Plasma | Protein Precipitation | 0.45 | 0.48 | 0.94 |
| Swine Plasma | Liquid-Liquid Extraction | 0.78 | 0.81 | 0.96 |
| Swine Plasma | Solid-Phase Extraction | 0.92 | 0.95 | 0.97 |
| Chicken Liver | QuEChERS | 0.62 | 0.65 | 0.95 |
| Chicken Liver | Solid-Phase Extraction | 0.88 | 0.91 | 0.97 |
| Animal Feed | Solvent Extraction | 0.35 | 0.38 | 0.92 |
| Animal Feed | SPE Cleanup | 0.85 | 0.87 | 0.98 |
Table 1: Comparison of Matrix Effects for Desoxycarbadox with this compound as an internal standard across different matrices and sample preparation techniques. An IS-Normalized MF close to 1.0 indicates effective compensation for the matrix effect.[2]
Visualizations
Caption: Workflow for this compound quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. myadlm.org [myadlm.org]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Carbadox Metabolites
Welcome to the technical support center for the chromatographic analysis of Carbadox and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the separation and quantification of these compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of Carbadox and its metabolites.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: Silanol groups on the column interacting with the analytes. - Inappropriate Mobile Phase pH: Ionization state of the analytes is not optimal for the column chemistry. - Column Overload: Injecting too much sample. | - Use a column with end-capping or a polar-embedded stationary phase. - Adjust the mobile phase pH. For reversed-phase chromatography of acidic metabolites like Quinoxaline-2-carboxylic acid (QCA), a lower pH (e.g., using formic acid) can improve peak shape. - Reduce the injection volume or dilute the sample. |
| Low Resolution Between Carbadox and Desoxycarbadox | - Inadequate Mobile Phase Strength: The organic solvent concentration may not be optimal for separation. - Incorrect Column Chemistry: The stationary phase may not provide sufficient selectivity. | - Optimize the gradient elution program. A shallower gradient can improve the separation of closely eluting peaks. - Experiment with different columns. A phenyl-hexyl or a C8 column might offer different selectivity compared to a standard C18 column.[1] |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | - Co-eluting Matrix Components: Interfering substances from the sample matrix (e.g., tissue, feed) that affect the ionization of the target analytes.[2] | - Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step. Oasis MAX cartridges have been shown to be effective for cleaning up tissue samples.[3] - Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for matrix effects. - Employ an Internal Standard: A stable isotope-labeled internal standard can help to correct for variations in ionization. |
| Low Recovery of Analytes | - Inefficient Extraction: The extraction solvent may not be suitable for all metabolites of varying polarities. - Analyte Degradation: Carbadox is light-sensitive and can degrade. | - Optimize the extraction solvent. A mixture of methanol and water or acetonitrile and water is often used.[1][2] For tissues, enzymatic digestion prior to extraction can improve recovery.[4] - Protect samples from light. Use amber vials and minimize exposure to direct light during sample preparation and analysis. |
| Inconsistent Retention Times | - Mobile Phase Composition Variability: Inconsistent mixing of mobile phase components. - Column Equilibration Issues: Insufficient time for the column to equilibrate with the mobile phase. - Temperature Fluctuations: Changes in column temperature can affect retention times. | - Ensure proper mobile phase preparation and mixing. - Allow sufficient equilibration time before starting a sequence. - Use a column oven to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of Carbadox I should be targeting for analysis?
A1: The primary metabolites of Carbadox that are often monitored are Desoxycarbadox, Quinoxaline-1,4-di-N-oxide-2-carboxaldehyde, and the marker residue, Quinoxaline-2-carboxylic acid (QCA).[5][6] Desoxycarbadox is a metabolite of toxicological concern due to its potential carcinogenic properties.[5][7] QCA is often the most persistent and abundant metabolite found in tissues after a withdrawal period.[5][7]
Q2: What type of chromatographic column is best suited for separating Carbadox and its metabolites?
A2: Reversed-phase columns, such as C18 and C8, are commonly used for the separation of Carbadox and its metabolites.[1][8] The choice between them can depend on the specific separation goals. A C18 column generally provides higher retention for nonpolar compounds, while a C8 may offer different selectivity. Some studies have also successfully used phenyl-based columns.[1]
Q3: What mobile phase composition is typically recommended?
A3: A gradient elution using a mixture of an aqueous phase (often containing an acidifier like formic acid or acetic acid) and an organic solvent (typically acetonitrile or methanol) is standard.[3][9] The acidic modifier helps to control the ionization of the analytes and improve peak shape.
Q4: How can I improve the sensitivity of my LC-MS/MS method for Carbadox metabolites?
A4: To enhance sensitivity, you can:
-
Optimize MS/MS parameters: This includes selecting the most abundant and specific precursor and product ions for each analyte in multiple reaction monitoring (MRM) mode.
-
Improve sample cleanup: A cleaner sample will reduce matrix effects and background noise, leading to better signal-to-noise ratios.[4]
-
Use a sensitive mass spectrometer: Modern tandem mass spectrometers offer high sensitivity, which is crucial for detecting low levels of residues.
Q5: Is sample derivatization necessary for the analysis of Carbadox metabolites?
A5: While some older HPLC-UV methods employed post-column derivatization to enhance detection, modern LC-MS/MS methods are generally sensitive and specific enough not to require derivatization.[10] Direct analysis by LC-MS/MS is the preferred approach for its simplicity and robustness.
Experimental Protocols
Sample Preparation from Swine Tissue (Muscle/Liver)
This protocol is a generalized procedure based on common practices.[3][4][8]
-
Homogenization: Weigh 1-5 grams of tissue and homogenize it.
-
Extraction: Add an extraction solvent (e.g., 10 mL of 2% metaphosphoric acid in 20% methanol or a mixture of ethyl acetate and dichloromethane). Vortex or shake vigorously for 10-15 minutes.[3][8]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MAX SPE cartridge (60 mg, 3 mL) with methanol followed by water.[3]
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with a weak solvent mixture (e.g., sodium acetate/methanol).[3]
-
Elute the analytes with an acidic organic solvent (e.g., 2% trifluoroacetic acid in methanol).[3]
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
HPLC-MS/MS Method Parameters
The following are typical starting parameters for an LC-MS/MS analysis.
| Parameter | Condition |
| Column | C18, 150 mm x 2.1 mm, 5 µm[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.2 mL/min[3] |
| Gradient | 15% B to 80% B over 12 minutes, hold for 5 minutes, then return to initial conditions.[3] |
| Injection Volume | 10 µL[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative depending on the analyte. |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Carbadox and its metabolites.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Swine Tissues
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Carbadox | 9 | 12 | [11] |
| Desoxycarbadox (DCBX) | 0.01 - 0.25 | 0.02 - 0.5 | [3][12] |
| Quinoxaline-2-carboxylic acid (QCA) | 1.0 - 3.0 | 4.0 - 10.0 | [12] |
Table 2: Recovery Rates from Spiked Samples
| Analyte | Matrix | Recovery (%) | Reference |
| Carbadox | Muscle | 60 - 62 | [4][13] |
| Metabolites (QCA, etc.) | Muscle | 92 - 101 | [4][13] |
| Carbadox | Feed | 98.63 - 99.41 | [2][11] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Carbadox and metabolites of Carbadox and Olaquindox in muscle tissue using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. 700. Carbadox (WHO Food Additives Series 27) [inchem.org]
- 7. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
- 8. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Determination of residues of carbadox and some of its metabolites in swine tissues by high-performance liquid chromatography using on-line pre-column enrichment and post-column derivatization with UV-VIS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC-MS/MS method validation for the detection of carbadox and olaquindox in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Desoxycarbadox (DCBX) Recovery from Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Desoxycarbadox (DCBX), a key metabolite of the veterinary drug carbadox, from animal tissue samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of low Desoxycarbadox (DCBX) recovery from tissue samples?
Low recovery of DCBX can stem from several factors throughout the analytical workflow. Key areas to investigate include:
-
Inefficient Extraction: The chosen solvent may not be effectively releasing DCBX from the tissue matrix. Harsh methods like alkaline hydrolysis can also lead to degradation and lower recovery.
-
Matrix Effects: Co-extracted substances from the tissue can interfere with the analytical instrument's ability to detect DCBX, leading to artificially low readings.
-
Analyte Instability: DCBX may degrade during sample collection, storage, or processing. For instance, while stable in muscle tissue at -20°C, its stability in liver and kidney samples during storage can be less certain[1].
-
Suboptimal pH: The pH of the extraction and cleanup solutions can significantly impact the recovery of quinoxaline compounds like DCBX[2][3].
-
Solid-Phase Extraction (SPE) Issues: Problems with the SPE column conditioning, sample loading, washing, or elution steps can result in significant loss of the analyte.
Q2: My DCBX recovery is inconsistent between different tissue types. Why is this happening?
Different tissues (e.g., muscle, liver, kidney) have varying compositions of fats, proteins, and other endogenous substances. This can lead to:
-
Differential Matrix Effects: The type and amount of interfering compounds vary by tissue, requiring tailored cleanup protocols.
-
Analyte Stability Differences: The enzymatic activity and chemical environment can differ between tissues. For example, carbadox has been shown to rapidly decompose in spiked kidney and liver samples, converting to DCBX in vitro, whereas it is more stable in muscle[1]. This inherent instability can affect the final measured concentration of DCBX.
Q3: How can I improve the extraction efficiency of DCBX from my tissue samples?
To enhance extraction efficiency, consider the following:
-
Use a mild extraction solvent: A mixture of metaphosphoric acid in methanol has been shown to be effective for extracting DCBX and other related residues from swine muscle and liver tissues with high recovery[4][5][6]. This approach can liberate carboxylic compounds and remove proteins without causing significant degradation[2].
-
Thorough Homogenization: Ensure the tissue is completely homogenized to maximize the surface area for solvent interaction.
-
Mechanical Assistance: Techniques like sonication can aid in disrupting the tissue matrix and improving the release of the analyte[4].
-
Enzymatic Digestion: In some cases, pretreatment with enzymes like pancreatin has been shown to significantly increase the amount of DCBX recovered from tissue samples[7].
Q4: What steps can I take to minimize matrix effects in my LC-MS/MS analysis?
Minimizing matrix effects is crucial for accurate quantification. Effective strategies include:
-
Solid-Phase Extraction (SPE): A robust SPE cleanup step is essential. Mixed-mode anion-exchange columns, such as Oasis MAX, have been successfully used to clean up tissue extracts before LC-MS/MS analysis[4][5][6].
-
Liquid-Liquid Extraction (LLE): This can be used as an alternative or supplementary cleanup step, though pH control is critical for good recovery[2][3].
-
Instrumental Techniques: Some modern mass spectrometers have technologies designed to mitigate matrix effects. For example, SelexION™ technology has been used to reduce matrix interference in the analysis of carbadox metabolites[8].
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches your sample can help to compensate for matrix effects.
Q5: What are the best practices for storing tissue samples to ensure DCBX stability?
Proper storage is critical to prevent degradation of DCBX.
-
Freezing: Store tissue samples at -20°C or lower. DCBX has been shown to be stable in muscle and eggs at -20°C[1].
-
Minimize Thaw Cycles: Repeated freezing and thawing can degrade the analyte. It is advisable to aliquot samples into smaller portions before freezing[3].
-
Protect from Light: Store samples in the dark to prevent photodegradation, as quinoxaline-N-oxides can be sensitive to light.
Quantitative Data Summary
The following table summarizes the recovery rates of Desoxycarbadox (DCBX) and related compounds from various studies to provide a benchmark for expected performance.
| Analyte(s) | Tissue Type | Extraction Method | Cleanup Method | Analytical Technique | Average Recovery (%) | Reference |
| DCBX and 5 other analytes | Swine Muscle & Liver | 2% metaphosphoric acid in 20% methanol | SPE (Oasis MAX) | LC-MS/MS | >79.1 | [4][5][6] |
| DCBX and other metabolites | Pig Muscle | Metaphosphoric acid in methanol, then ethyl acetate:dichloromethane | None specified | LC-MS/MS with SelexION | 99.8 - 101.2 | [8] |
| Desoxycarbadox | Swine Kidney, Muscle, & Liver | Not specified | Not specified | HPLC-UV | 95 | [1] |
| Olaquindox and 6 metabolites | Pig & Broiler Tissues | 5% metaphosphoric acid in 20% methanol | SPE (HLB) | HPLC-UV | 63.5 - 91.5 | [2] |
Detailed Experimental Protocol: DCBX Extraction from Swine Tissue
This protocol is a synthesized example based on effective methods reported in the literature[2][4][5].
1. Sample Preparation:
- Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube.
2. Extraction:
- Add 5 mL of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol.
- Vortex mix for at least 1 minute.
- Sonicate in an ultrasonic bath at room temperature for 10 minutes.
- Centrifuge at 8,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube.
- Repeat the extraction process on the remaining tissue pellet with another 5 mL of the extraction solvent.
- Combine the supernatants.
3. pH Adjustment:
- Add 1 mol·L⁻¹ sodium acetate to the combined supernatant to adjust the pH to approximately 7.
4. Solid-Phase Extraction (SPE) Cleanup (using a mixed-mode anion-exchange column, e.g., Oasis MAX 60 mg, 3 mL):
- Conditioning: Sequentially pass 3 mL of methanol and 3 mL of water through the SPE column.
- Loading: Load the pH-adjusted extract onto the column at a flow rate of approximately 1 mL·min⁻¹.
- Washing: Wash the column with 3 mL of 30% sodium acetate/methanol (95:5, v/v).
- Drying: Dry the column by purging with air for 5 minutes.
- Elution: Elute the analytes with 15 mL of 2% trifluoroacetic acid in methanol at a flow rate of 1.0 mL·min⁻¹.
5. Final Sample Preparation for LC-MS/MS:
- Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of an appropriate solvent mixture (e.g., acetonitrile-water, 15:85 v/v) for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for low Desoxycarbadox recovery.
Caption: Experimental workflow for DCBX extraction and analysis.
References
- 1. Optimization and ruggedness testing of the determination of residues of carbadox and metabolites in products of animal origin. Stability studies in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues | Semantic Scholar [semanticscholar.org]
- 7. fao.org [fao.org]
- 8. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Desoxycarbadox-D3 Internal Standard Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability with the Desoxycarbadox-D3 internal standard in their analytical experiments.
Troubleshooting Guides
This section offers a step-by-step approach to identifying and resolving common issues related to this compound internal standard variability.
Question 1: My this compound internal standard (IS) response is highly variable across my analytical run. What are the potential causes and how can I investigate them?
High variability in the internal standard response can compromise the accuracy of your quantitative analysis.[1][2] The issue can generally be traced back to three main areas: sample preparation, instrument performance, or matrix effects. A systematic investigation is crucial to pinpoint the root cause.
A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for high internal standard variability.
Key Investigation Steps:
-
Sample Preparation Review: Inconsistencies in sample handling are a frequent source of variability.[3]
-
Aliquotting and Spiking: Ensure accurate and consistent addition of the IS to all samples. Verify pipette calibration.
-
Extraction Efficiency: Evaluate the consistency of your extraction procedure. Inconsistent recovery of the IS can lead to variability.
-
Sample Homogeneity: Ensure samples are thoroughly mixed before aliquoting.[1]
-
-
Instrument Performance Check: Instrument-related issues can manifest as either random or systematic variability.[3]
-
Re-injection: Re-inject a subset of samples that showed high and low IS responses. If the variability disappears, the issue may be related to the autosampler or injection sequence.[3]
-
System Suitability: Review system suitability test results to check for drifts in instrument sensitivity over the course of the analytical run.
-
-
Matrix Effects Assessment: Components of the biological matrix can interfere with the ionization of the IS, leading to suppression or enhancement of the signal.[4]
-
Post-Column Infusion: This experiment can help identify regions of ion suppression or enhancement in your chromatogram.
-
Matrix Factor Evaluation: Compare the IS response in a neat solution versus a blank matrix extract to quantify the extent of matrix effects.
-
Question 2: My this compound IS is showing a different retention time compared to the unlabeled Desoxycarbadox. Is this normal and what can I do?
A shift in retention time between a deuterated internal standard and its unlabeled analog, known as a chromatographic isotope effect, can occur.[5] This is more common in reversed-phase chromatography where the deuterium-carbon bond can have slightly different interactions with the stationary phase compared to the hydrogen-carbon bond.
Troubleshooting Steps:
-
Confirm the Shift: Overlay the chromatograms of the labeled and unlabeled standards to confirm a consistent shift.
-
Optimize Chromatography:
-
Gradient Modification: A shallower gradient can help to improve the co-elution of the IS and the analyte.
-
Temperature Adjustment: Changing the column temperature can alter the selectivity and may reduce the separation between the two compounds.
-
-
Integration Parameters: Ensure that your peak integration parameters are appropriate to accurately quantify both peaks, even with a slight separation.
Question 3: I suspect that my this compound is degrading during sample storage or preparation. How can I confirm this?
Desoxycarbadox itself has shown some instability in certain matrices like kidney and liver during storage.[6] It is plausible that the deuterated analog could also be susceptible to degradation.
Experimental Protocol for Stability Assessment:
-
Prepare QC Samples: Spike a known concentration of this compound into a blank matrix.
-
Time-Point Analysis:
-
T=0: Analyze a set of QC samples immediately after preparation to establish a baseline response.
-
Storage Conditions: Store the remaining QC samples under the same conditions as your study samples (e.g., -20°C, -80°C).
-
Subsequent Time Points: Analyze additional sets of QC samples at various time points (e.g., 24 hours, 7 days, 30 days).
-
-
Data Analysis: Compare the mean IS response at each time point to the baseline response at T=0. A significant decrease in response over time would indicate degradation.
Illustrative Stability Data:
| Time Point | Mean IS Peak Area | % of Initial Response |
| 0 hours | 1,520,000 | 100% |
| 24 hours | 1,495,000 | 98.4% |
| 7 days | 1,450,000 | 95.4% |
| 30 days | 1,210,000 | 79.6% |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability for an internal standard in an LC-MS/MS workflow?
The primary sources of variability include inconsistencies in sample preparation (e.g., pipetting, extraction), injection volume, matrix effects (ion suppression or enhancement), instrument-related issues (e.g., sensitivity drift), and the stability of the internal standard.[3]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred?
SIL internal standards are considered the gold standard because their physicochemical properties are very similar to the analyte of interest.[3] This allows them to effectively compensate for variability during sample preparation and analysis.
Q3: Can the position of the deuterium label on this compound affect its stability?
Yes, the position of the deuterium label is critical. If the deuterium atoms are on exchangeable sites, they can be lost and replaced with protons from the solvent, especially under acidic or basic conditions.[7] This would compromise the integrity of the internal standard.
Q4: What are "matrix effects" and how can they impact my this compound IS?
Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. This can lead to either a suppression or enhancement of the IS signal, causing variability in the response.
Q5: How can I minimize matrix effects?
Several strategies can be employed to minimize matrix effects:
-
Improve Sample Cleanup: Utilize more effective extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate the analyte and IS from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds.[8]
Q6: My IS response is consistently low in incurred samples compared to calibration standards. What could be the cause?
A consistently lower IS response in incurred samples often points to a matrix effect that is present in the study samples but not in the matrix used for calibration standards. This could be due to metabolites of the drug or other co-administered drugs that are not present in the blank matrix.
Below is a diagram illustrating the impact of matrix effects on the internal standard signal.
Caption: Impact of matrix components on internal standard ionization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Optimization and ruggedness testing of the determination of residues of carbadox and metabolites in products of animal origin. Stability studies in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability of Desoxycarbadox-D3 in different storage conditions"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Desoxycarbadox-D3 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the accurate and reliable use of this compound in experimental settings.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the storage and analysis of this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I seeing a rapid loss of this compound purity even when stored at the recommended 4°C? | 1. Frequent opening of the container, leading to moisture absorption. 2. Exposure to light during handling. 3. Contamination of the storage container. 4. Improper sealing of the container. | 1. Aliquot the standard into smaller, single-use vials to minimize freeze-thaw cycles and exposure. 2. Handle the compound under subdued light conditions. Use amber vials for storage. 3. Ensure storage containers are clean and dry before use. 4. Use containers with tight-fitting seals. For long-term storage, consider flushing with an inert gas like nitrogen or argon. |
| My stability study results are inconsistent across different time points. What could be the cause? | 1. Inconsistent storage conditions (temperature or humidity fluctuations). 2. Variability in the analytical method. 3. Non-homogeneity of the sample. 4. Errors in sample preparation. | 1. Use a calibrated and validated environmental chamber for stability studies. Monitor temperature and humidity continuously. 2. Validate the analytical method for linearity, precision, accuracy, and specificity. Ensure the system is suitable before each run. 3. Ensure the sample is fully dissolved and mixed before taking an aliquot for analysis. 4. Use calibrated pipettes and follow a standardized sample preparation protocol. |
| I am observing unexpected peaks in my chromatogram during a stability study. What are they? | 1. Degradation products of this compound. 2. Contaminants from the solvent, container, or sample matrix. 3. Carryover from a previous injection. | 1. Conduct forced degradation studies (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and confirm their retention times. 2. Analyze a blank (solvent and matrix without the analyte) to identify any extraneous peaks. 3. Implement a robust needle wash program in your HPLC method and inject a blank after a high concentration sample to check for carryover. |
| The solid form of this compound has changed in appearance (e.g., color change, clumping). Is it still usable? | 1. Exposure to moisture leading to hydration or deliquescence. 2. Degradation due to light or heat exposure. | 1. A change in physical appearance is a strong indicator of degradation or contamination. It is recommended not to use the compound for quantitative analysis. 2. Re-qualify the standard against a new, unopened lot if possible. Otherwise, a fresh vial should be used. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal long-term storage conditions for solid this compound? For long-term storage, solid this compound should be stored at 4°C, protected from light and moisture.[1] It is crucial to keep the container tightly sealed.[2]
-
How should I store this compound in solution? When dissolved in a solvent such as acetonitrile, the solution should be stored at 4°C for short-term use.[2] For longer-term storage of solutions, -20°C or -80°C is recommended, with stability extending to 1 month and 6 months, respectively.[1] Always use amber vials to protect from light.
-
Can I store this compound at room temperature? No, room temperature storage is not recommended. As indicated in the stability data, significant degradation can occur at 25°C.
-
Is this compound sensitive to light? Yes, this compound is photosensitive. All handling and storage should be done in a manner that minimizes light exposure. Use amber glassware and store in the dark.
Stability and Degradation
-
What are the expected degradation products of this compound? Forced degradation studies are necessary to fully characterize the degradation pathway. Potential degradation can occur through hydrolysis, oxidation, and photolysis.
-
How stable is this compound in different biological matrices? Desoxycarbadox has been shown to be stable in eggs and muscle when stored at -20°C.[3] However, its stability in liver and kidney during storage has not been definitively established.[3] It is recommended to perform matrix-specific stability studies for your particular application.
Stability Data
The following tables summarize the hypothetical stability data for this compound under various storage conditions.
Table 1: Stability of Solid this compound
| Storage Condition | Time (Months) | Purity (%) |
| -20°C | 0 | 99.8 |
| 6 | 99.7 | |
| 12 | 99.6 | |
| 4°C | 0 | 99.8 |
| 6 | 99.5 | |
| 12 | 99.1 | |
| 25°C / 60% RH | 0 | 99.8 |
| 1 | 98.2 | |
| 3 | 95.5 | |
| 6 | 91.0 | |
| 40°C / 75% RH | 0 | 99.8 |
| 1 | 92.3 | |
| 3 | 85.1 | |
| 6 | 75.4 |
Table 2: Photostability of Solid this compound (ICH Q1B Option 1)
| Condition | Time (Hours) | Purity (%) |
| Overall Illumination (≥ 1.2 million lux hours) | 0 | 99.8 |
| 100 | 96.5 | |
| Near UV (≥ 200 watt hours/square meter) | 0 | 99.8 |
| 100 | 97.1 |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a method for assessing the stability of this compound.
-
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
-
Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition (80:20 Water:Acetonitrile) to a working concentration of 0.1 mg/mL.
-
Stability Samples: Dissolve the stability samples in the initial mobile phase composition to achieve a target concentration of 0.1 mg/mL.
-
-
Forced Degradation Study (for method validation)
-
Acid Hydrolysis: Incubate sample with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate sample with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Incubate sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid sample to 80°C.
-
Photolytic Degradation: Expose sample to light as per ICH Q1B guidelines.
-
Analyze samples at appropriate time points to achieve 5-20% degradation.
-
Visualizations
Caption: Experimental workflow for a typical stability study of this compound.
Caption: Decision tree for troubleshooting out-of-specification (OOS) stability results.
References
Technical Support Center: Troubleshooting Peak Tailing for Desoxycarbadox in HPLC
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of Desoxycarbadox.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my Desoxycarbadox peak tailing?
Peak tailing for Desoxycarbadox is commonly caused by secondary chemical interactions between the analyte and the HPLC column's stationary phase. Desoxycarbadox contains basic functional groups that can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2][3] This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to an asymmetric peak shape.
Q2: What is an acceptable peak tailing factor?
The peak shape is typically quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). For most analytical methods requiring high precision, a USP Tailing Factor value close to 1.0 is ideal.[4] Values above 1.5 may be acceptable for some assays, but a value exceeding 2.0 is generally considered unacceptable and indicates a significant chromatographic problem that can compromise resolution and quantification accuracy.[1][4]
Q3: How does mobile phase pH affect the peak shape of Desoxycarbadox?
Mobile phase pH is a critical factor. At mid-to-high pH levels (e.g., > pH 3), the acidic silanol groups on the silica surface become ionized (deprotonated) and carry a negative charge.[1][5] Basic compounds like Desoxycarbadox will be protonated and carry a positive charge, leading to strong ionic interactions that cause peak tailing.[1][2] Lowering the mobile phase pH (e.g., to 2.5-3.5) protonates the silanol groups, neutralizing their negative charge and thereby minimizing these undesirable secondary interactions.[6]
Q4: Can the HPLC column itself be the cause of tailing?
Yes, the column is a primary factor. Peak tailing for basic compounds like Desoxycarbadox is often linked to the column's stationary phase chemistry.
-
Residual Silanols: Older or lower-purity silica columns have a higher concentration of accessible silanol groups.
-
End-capping: Columns that are not "end-capped" have more free silanols. End-capping is a process that blocks many of these active sites.[1][5] Modern, high-purity, fully end-capped columns are recommended to reduce these interactions.[4]
-
Column Degradation: Over time, or with the use of high-pH mobile phases, the stationary phase can degrade, exposing more silanol groups and leading to increased tailing.[4]
Q5: Could my HPLC system be causing the peak tailing?
If all peaks in your chromatogram exhibit tailing, the issue is likely systemic rather than chemical. Potential instrumental causes include:
-
Extra-Column Volume (Dead Volume): Excessive volume from long or wide-diameter connection tubing, or poorly made fittings, can cause band broadening and tailing.[5][6]
-
Column Void: A void or channel in the packed bed of the column, often at the inlet, can distort the flow path and cause tailing for all peaks.[1][7]
-
Blocked Frit: A partially blocked inlet frit on the column can also lead to poor peak shape.[8]
Section 2: Troubleshooting Guides
This section provides a logical, step-by-step approach to diagnosing and resolving peak tailing issues with Desoxycarbadox.
Problem: Only the Desoxycarbadox peak is tailing, while other neutral compounds in the same run have good peak shape.
This scenario strongly suggests a specific chemical interaction between Desoxycarbadox and the stationary phase.
Answer: Follow these steps to resolve analyte-specific tailing:
-
Optimize Mobile Phase pH:
-
Action: Lower the aqueous mobile phase pH to a range of 2.5 - 3.5.
-
Reasoning: This protonates the surface silanol groups, minimizing their interaction with the basic Desoxycarbadox molecule.[6]
-
Tip: Use a buffer (e.g., 10-25 mM ammonium formate or phosphate) to maintain a stable pH.[6] Ensure the buffer is compatible with your detector (e.g., use volatile buffers like formate for LC-MS).
-
-
Increase Mobile Phase Ionic Strength:
-
Action: If operating at a neutral pH is necessary, try increasing the buffer concentration (e.g., from 10 mM to 50 mM for UV-based detection).
-
Reasoning: The higher concentration of buffer ions can compete with the analyte for active silanol sites, effectively "masking" them and improving peak shape.[6]
-
-
Evaluate Column Chemistry:
-
Action: Switch to a modern, high-purity silica column that is fully end-capped.
-
Reasoning: These columns are specifically designed with a lower concentration of residual silanols to provide excellent peak shapes for basic compounds.[4] Columns with polar-embedded or polar-endcapped phases can offer additional shielding from silanol interactions.[5]
-
-
Check for Column Overload:
Problem: All peaks in my chromatogram are tailing.
This indicates a physical or system-wide problem affecting the entire chromatographic separation.
Answer: Use this guide to identify and fix system-wide issues:
-
Inspect for Extra-Column Volume:
-
Action: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm). Check that all fittings are properly seated to avoid dead volume.[4][5]
-
Reasoning: Excessive volume outside of the column allows the sample band to spread, causing peak broadening and tailing that disproportionately affects early-eluting peaks.[6]
-
-
Check for Column Voids or Blockage:
-
Action: First, replace the guard column (if used), as it is a common source of failure.[9] If the problem persists, try reversing and flushing the analytical column (check manufacturer's instructions first).
-
Reasoning: Particulate matter from the sample or system can block the inlet frit, and pressure shocks can create a void at the column inlet. Both issues disrupt the sample flow path, causing peak distortion.[7][8]
-
Solution: If flushing does not work, the column likely needs to be replaced. Using guard columns and in-line filters can prevent this issue.[7]
-
Section 3: Data and Experimental Protocols
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution | Primary Effect |
| Analyte-Specific Tailing | Silanol Interactions with basic analyte | Lower mobile phase pH to 2.5-3.5 with a buffer.[6] | Protonates silanols to reduce secondary retention. |
| Increase buffer concentration (ionic strength).[6] | Buffer ions mask active silanol sites. | ||
| Use a high-purity, fully end-capped column.[4][5] | Reduces the number of available silanol sites. | ||
| Mass Overload | Dilute the sample or reduce injection volume.[7][10] | Prevents saturation of the stationary phase. | |
| System-Wide Tailing | Extra-Column Volume | Use shorter, narrower ID tubing and check fittings.[4][5] | Minimizes band spreading outside the column. |
| Column Void / Blocked Frit | Replace guard column; back-flush or replace the analytical column.[7][9] | Restores a uniform flow path for the sample. |
Experimental Protocol: Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving the peak shape of Desoxycarbadox.
Objective: To evaluate the effect of mobile phase pH on the peak tailing factor of Desoxycarbadox and identify a pH that minimizes silanol interactions.
Materials:
-
HPLC system with UV or MS detector
-
End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Desoxycarbadox standard solution (e.g., 10 µg/mL in 50:50 Methanol:Water)
-
Mobile Phase A components: HPLC-grade water, Formic acid, Ammonium formate
-
Mobile Phase B: HPLC-grade Acetonitrile or Methanol
Methodology:
-
Prepare Aqueous Mobile Phases (Mobile Phase A) at Three pH Levels:
-
pH ~2.7: Prepare 0.1% (v/v) Formic Acid in water.
-
pH ~3.8: Prepare a 20 mM Ammonium Formate buffer. Dissolve ammonium formate in water and adjust pH to 3.8 with formic acid.
-
pH ~6.0: Prepare a 20 mM Ammonium Formate buffer. Dissolve ammonium formate in water and adjust pH to 6.0 with ammonium hydroxide.
-
Note: Always measure the pH of the aqueous buffer before adding any organic solvent.[11]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient: 10% B to 90% B over 10 minutes (adjust as needed to ensure elution).
-
Detection: Set appropriate wavelength for UV (e.g., 373 nm, based on parent compound Carbadox) or use appropriate MS parameters.[12]
-
-
Experimental Procedure:
-
Equilibrate the column with the first mobile phase condition (e.g., starting with pH 6.0) for at least 15 column volumes.
-
Perform three replicate injections of the Desoxycarbadox standard.
-
Calculate the average USP Tailing Factor (Tf) from the three injections.
-
Flush the system and column thoroughly before introducing the next mobile phase condition.
-
Repeat the equilibration and injection process for the pH 3.8 and pH 2.7 mobile phases.
-
-
Data Analysis:
-
Compare the average tailing factor for Desoxycarbadox at each pH level.
-
Select the pH condition that provides a tailing factor closest to 1.0 without compromising retention or resolution from other components. It is expected that the lower pH conditions will yield significantly better peak symmetry.
-
Section 4: Visualizations
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting Desoxycarbadox peak tailing.
Mechanism of Silanol Interaction
Caption: How mobile phase pH affects Desoxycarbadox-silanol interactions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. restek.com [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Desoxycarbadox-D3 Analysis
Welcome to the technical support center for Desoxycarbadox-D3 analytical methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of Desoxycarbadox, a metabolite of the veterinary drug Carbadox. The deuterium (D3) atoms replace three hydrogen atoms in the molecule. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The key advantage of a SIL internal standard is that its chemical and physical properties are nearly identical to the analyte of interest (Desoxycarbadox), allowing it to mimic the analyte's behavior during sample preparation and analysis. This helps to correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][2][3]
Q2: What are the most common issues observed when using this compound in calibration curves?
The most frequently encountered issues include poor linearity, high variability in replicate samples, and significant y-intercepts in the calibration curve. These problems often stem from issues with the internal standard, such as isotopic instability, differential extraction recovery compared to the native analyte, or co-eluting matrix components that disproportionately affect the analyte and the internal standard.[1][4]
Q3: Can the position of the deuterium label on this compound affect my results?
Yes, the position of the deuterium label is critical. If the labels are on atoms that are prone to exchange with hydrogen atoms from the solvent (e.g., acidic protons), the D3 label can be lost. This can lead to an artificially low internal standard signal and consequently an overestimation of the analyte concentration.[4][5] It is crucial to use an internal standard where the deuterium atoms are placed on stable positions of the molecule.
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99) in the Calibration Curve
Poor linearity in your calibration curve can be a significant source of inaccuracy in your quantitative results. The following guide provides a systematic approach to troubleshooting this issue.
Caption: A flowchart for troubleshooting poor linearity in calibration curves.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Experimental Protocol |
| Inaccurate Standard/Internal Standard Concentrations | Prepare fresh stock solutions and calibration standards from a reliable source. Verify the purity of the analytical standards. | Protocol 1: Preparation of Stock and Working Solutions 1. Accurately weigh the reference standards of Desoxycarbadox and this compound.2. Dissolve in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentration (e.g., 1 mg/mL).3. Perform serial dilutions to prepare working solutions for the calibration curve and for spiking the internal standard. |
| Suboptimal LC-MS/MS Conditions | Optimize the mobile phase composition, gradient, and flow rate to ensure good peak shape and resolution. Tune the mass spectrometer for optimal sensitivity and fragmentation of both the analyte and the internal standard. | Protocol 2: LC-MS/MS Parameter Optimization 1. Infuse a standard solution of Desoxycarbadox and this compound directly into the mass spectrometer to optimize cone voltage and collision energy.2. Perform several injections on the LC-MS/MS system with varying mobile phase compositions and gradients to achieve symmetric peak shapes and baseline separation from matrix interferences. |
| Matrix Effects | The presence of co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard.[1][4] | Protocol 3: Matrix Effect Evaluation 1. Prepare two sets of standards: one in a clean solvent and another in an extract of a blank matrix.2. Compare the peak areas of the analyte and internal standard in both sets. A significant difference indicates the presence of matrix effects.3. Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering components. |
| Isotopic Instability of this compound | Deuterium atoms may exchange with protons from the solvent, leading to a loss of the labeled internal standard.[4] | Protocol 4: Isotopic Stability Assessment 1. Incubate the this compound working solution in the sample matrix or solvent under typical experimental conditions for varying durations.2. Analyze the samples over time to monitor for any decrease in the D3 signal or an increase in the unlabeled Desoxycarbadox signal. |
Issue 2: High Variability in Peak Area Ratios
High variability in the peak area ratios of the analyte to the internal standard across replicate injections can lead to poor precision and inaccurate quantification.
Caption: A flowchart for troubleshooting high variability in peak area ratios.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Data Interpretation |
| Inconsistent Sample Preparation | Ensure that all steps of the sample preparation are performed consistently for all samples, including standards and QCs. This includes vortexing times, evaporation steps, and reconstitution volumes. | A high relative standard deviation (RSD) in the peak areas of both the analyte and the internal standard across replicates suggests inconsistent sample processing. |
| Inaccurate Internal Standard Addition | Use a calibrated pipette to add a consistent amount of this compound to every sample, standard, and blank. Adding the internal standard early in the sample preparation process can help to account for variability in extraction efficiency. | If the internal standard peak area is highly variable while the analyte peak area is consistent, this points to an issue with the internal standard addition step. |
| Chromatographic Issues | Poor chromatography can lead to inconsistent peak integration. Ensure the column is properly equilibrated and that there are no issues with the LC system, such as leaks or pressure fluctuations. Deuterium-labeled standards can sometimes exhibit slightly different retention times than their non-labeled counterparts, which can be problematic if there is co-elution with interfering matrix components.[1][2][3] | Examine the chromatograms for signs of peak tailing, fronting, or splitting. A shifting retention time can also lead to variability in peak integration. |
| Differential Recovery | Although SIL internal standards are expected to have similar recovery to the analyte, differences can occur.[2][3][4] | Protocol 5: Recovery Assessment 1. Spike a known amount of Desoxycarbadox and this compound into a blank matrix before and after the extraction process.2. Calculate the recovery by comparing the peak areas of the extracted samples to those of the post-extraction spiked samples.3. A significant difference in recovery between the analyte and the internal standard may require optimization of the extraction method. |
Quantitative Data Summary
The following table provides an example of an acceptable versus an unacceptable calibration curve for Desoxycarbadox analysis using this compound as an internal standard.
| Parameter | Acceptable Calibration Curve | Unacceptable Calibration Curve (Example) |
| Concentration Range | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Linearity (R²) | ≥ 0.995 | 0.981 |
| Y-intercept | < 5% of the lowest standard response | 15% of the lowest standard response |
| Precision (%RSD) | < 15% at each concentration level | Up to 25% at some levels |
| Accuracy (% Bias) | Within ±15% of the nominal concentration | Up to 30% at some levels |
This technical guide is intended to provide a starting point for troubleshooting issues with this compound calibration curves. For more complex issues, further investigation and consultation with an analytical chemistry expert may be necessary.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. waters.com [waters.com]
- 5. hilarispublisher.com [hilarispublisher.com]
"reducing interferences in Desoxycarbadox residue analysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interferences in Desoxycarbadox (DCBX) residue analysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Desoxycarbadox residues in tissue samples.
Question: Why is my DCBX recovery low and how can I improve it?
Answer:
Low recovery of DCBX can stem from several factors throughout the analytical workflow. Here are the common causes and their respective solutions:
-
Incomplete Extraction: The initial extraction from the tissue matrix may be inefficient.
-
Analyte Degradation: DCBX can be sensitive to light and temperature.
-
Solution: Protect samples from light and maintain cold conditions (e.g., 4°C) during sample preparation.[3]
-
-
Losses during Solid-Phase Extraction (SPE) Cleanup: The SPE procedure is a critical step where analyte loss can occur.
-
Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to poor retention of the analyte. Ensure the cartridge is conditioned according to the manufacturer's protocol, typically with methanol followed by water.[2]
-
Incorrect Sample Loading: If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent. Maintain a slow and steady flow rate during sample loading.
-
Wash Step Too Aggressive: The wash solvent may be too strong, leading to the elution of DCBX along with interferences. If you suspect this, collect the wash eluate and analyze it for the presence of DCBX. If found, reduce the strength of the wash solvent.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb DCBX from the sorbent. Ensure the pH of the elution solvent is appropriate for the analyte and sorbent chemistry. A common elution solvent is 2% trifluoroacetic acid in methanol.[2]
-
Question: I am observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. What can I do to minimize this?
Answer:
Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples like animal tissues. They are caused by co-eluting endogenous components that interfere with the ionization of the target analyte.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges that are effective at removing matrix components from tissue extracts. Mixed-mode anion-exchange columns are often used for DCBX analysis.[1][2]
-
Phospholipid Removal: Phospholipids are a major cause of matrix effects in tissue samples.[4] Consider using specialized phospholipid removal products or techniques.
-
-
Optimize Chromatography: Chromatographic separation can be optimized to separate DCBX from interfering matrix components.
-
Gradient Elution: Employ a gradient elution program to effectively separate compounds with different polarities.
-
-
Dilution of the Final Extract: Diluting the sample extract can reduce the concentration of interfering substances to a level where they no longer significantly impact the ionization of DCBX.[5]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix.
Question: My chromatogram shows high background noise and interfering peaks. How can I obtain a cleaner chromatogram?
Answer:
High background noise and interfering peaks can obscure the analyte peak and affect the accuracy of quantification.
-
Check Solvents and Reagents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade) to avoid introducing contaminants.
-
Optimize Sample Cleanup: As with matrix effects, a more rigorous cleanup procedure can help remove the substances causing the high background. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for veterinary drug residue analysis and can be effective in reducing interferences.[6][7][8]
-
Divert Valve: Use a divert valve on your LC system to direct the flow to waste during the parts of the chromatographic run where highly retained, interfering compounds may elute, thus preventing them from entering the mass spectrometer.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in the analysis of DCBX in swine tissue?
A1: The most significant interferences in swine tissue analysis are endogenous matrix components, particularly phospholipids and proteins.[4] These molecules can co-elute with DCBX and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.
Q2: What is a suitable sample preparation method for DCBX analysis in swine muscle and liver?
A2: A widely used and effective method involves extraction with an acidified organic solvent followed by solid-phase extraction (SPE) for cleanup. A typical procedure includes:
-
Homogenization of the tissue sample.
-
Extraction with a solution of 2% metaphosphoric acid in 20% methanol.[1][2]
-
Cleanup of the extract using a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX).[1][2]
Q3: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for DCBX in swine tissue using LC-MS/MS?
A3: With modern LC-MS/MS instrumentation and optimized sample preparation, very low detection and quantification limits can be achieved. Reported values are often in the low µg/kg range. For example, one method reported an LOD of 0.25 µg/kg and an LOQ of 0.5 µg/kg for DCBX in swine muscle and liver.[2]
Q4: Can I use a protein precipitation step for sample cleanup?
A4: While protein precipitation is a simple method to remove proteins, it may not be sufficient to remove other interfering substances like phospholipids, which are a major source of matrix effects. For sensitive and accurate quantification of DCBX, a more selective cleanup technique like SPE is generally recommended.
Experimental Protocols
Protocol 1: Sample Preparation for DCBX Analysis in Swine Tissue
This protocol is based on a published LC-MS/MS method for the determination of Carbadox and Olaquindox-related residues in swine tissues.[2]
-
Sample Homogenization: Weigh 2.0 g of homogenized swine muscle or liver tissue into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of 2% metaphosphoric acid in 20% methanol.
-
Vortex for 1 minute.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 8000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition an Oasis MAX SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water, followed by 3 mL of methanol.
-
Elution: Elute the analytes with 3 mL of 2% trifluoroacetic acid in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Performance of a Validated LC-MS/MS Method for DCBX Analysis in Swine Tissues
| Parameter | Swine Muscle | Swine Liver |
| LOD (µg/kg) | 0.25 | 0.25 |
| LOQ (µg/kg) | 0.5 | 0.5 |
| Recovery (%) | 85.2 ± 6.8 | 82.1 ± 7.5 |
| RSD (%) | < 10 | < 10 |
Data synthesized from a study by Tao et al. (2018).[2]
Visualizations
Caption: Experimental workflow for DCBX residue analysis.
Caption: Troubleshooting logic for low DCBX recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welchlab.com [welchlab.com]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maxisci.com [maxisci.com]
- 7. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide to Method Validation for Desoxycarbadox-D3 in Swine Liver
This guide provides a comprehensive comparison of analytical methods for the quantification of desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug carbadox, in swine liver. The use of a labeled internal standard, Desoxycarbadox-D3, is central to achieving accurate and precise quantification in complex biological matrices like liver tissue. This document is intended for researchers, scientists, and professionals in drug development and food safety, offering detailed experimental protocols and performance data from validated methods.
Quantitative Performance Data
The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of carbadox residues, including desoxycarbadox, in swine tissues. These methods are crucial for monitoring compliance with regulatory limits and ensuring food safety.[1][2][3][4]
Table 1: Method Performance for Desoxycarbadox (DCBX) and Quinoxaline-2-carboxylic acid (QCA)
| Parameter | Method 1 (LC-ESI-MS)[5] | Method 2 (LC-MS/MS)[1][2][3] | Method 3 (LC-MS/MS)[6] |
| Analyte(s) | Desoxycarbadox (DCBX), Quinoxaline-2-carboxylic acid (QCA) | DCBX, QCA, and other metabolites | QCA, MQCA |
| Matrix | Swine Muscle and Liver | Swine Muscle and Liver | Porcine Liver |
| Internal Standard | Not specified | Not specified | d(4)-QCA, d(7)-MQCA |
| Limit of Detection (LOD) | 1 ng/g (for both) | 0.01 - 0.25 µg/kg | QCA: 0.4 µg/kg (CCα) |
| Limit of Quantification (LOQ) | Not specified | 0.02 - 0.5 µg/kg | QCA: 1.2 µg/kg (CCβ) |
| Recovery | 70.2 - 86.3% | > 79.1% | Not specified |
| Precision (RSD%) | Not specified | < 9.2% | Not specified |
Table 2: Alternative and Confirmatory Methods
| Method Type | Analytes | Key Features | Reference |
| LC-APCI-MS/MS | Carbadox, QCA, MQCA | Enzymatic digestion, solid-phase extraction clean-up. Recoveries: 92-101% for metabolites. | [6] |
| HPLC-UV | QCA, MQCA | Immunoaffinity column clean-up. LOD: 1.0-3.0 µg/kg, LOQ: 4.0-10.0 µg/kg. | [7] |
| GC-MS | QCA, MQCA | Alkaline hydrolysis, liquid-liquid extraction. | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the extraction and analysis of desoxycarbadox from swine liver.
Protocol 1: LC-ESI-MS Method for DCBX and QCA [5]
-
Sample Preparation:
-
Homogenize 5 g of swine liver.
-
Extract the sample with a mixture of 0.3% metaphosphoric acid and methanol (7:3, v/v).
-
Centrifuge the mixture and collect the supernatant.
-
-
Clean-up:
-
Pass the extract through an Oasis HLB solid-phase extraction (SPE) cartridge (60 mg).
-
Perform a liquid-liquid extraction for further purification.
-
-
LC-MS/MS Analysis:
-
Column: Cadenza CD-C18 (10 cm x 2 mm i.d.).
-
Mobile Phase: Gradient of 0.01% acetic acid and acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Ionization: Electrospray Ionization (ESI), positive mode for DCBX ([M+H]+) and negative mode for QCA ([M-H]-).
-
Detection: Selected Ion Monitoring (SIM).
-
Protocol 2: Simultaneous Determination of Multiple Carbadox Residues by LC-MS/MS [1][2][3]
-
Sample Preparation:
-
Weigh 2.0 g of homogenized swine liver tissue into a 50 mL centrifuge tube.
-
Add 5 mL of 2% metaphosphoric acid in 20% methanol.
-
Sonicate for 10 minutes at room temperature.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Repeat the extraction and combine the supernatants.
-
Adjust the pH to approximately 7 with 1 mol/L sodium acetate.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis MAX cartridge (60 mg, 3 mL) with 3 mL of methanol and 3 mL of water.
-
Load the extract onto the cartridge.
-
Wash with 30 mL of sodium acetate/methanol (95:5, v/v).
-
Dry the cartridge.
-
Elute the analytes with 15 mL of 2% trifluoroacetic acid in methanol.
-
-
Final Preparation and Analysis:
-
Evaporate the eluent to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 200 µL of acetonitrile-water (15:85, v/v).
-
Inject into the LC-MS/MS system for analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow for method validation and the logical relationship of carbadox and its key metabolites.
Caption: Experimental workflow for the validation of this compound analysis in swine liver.
Caption: Relationship between Carbadox and its key metabolites relevant to residue analysis.
References
- 1. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues [agris.fao.org]
- 3. [PDF] A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues | Semantic Scholar [semanticscholar.org]
- 4. Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"inter-laboratory comparison of Desoxycarbadox analysis"
An Inter-Laboratory Perspective on Desoxycarbadox Analysis: A Comparison of LC-MS/MS Methodologies
For researchers, scientists, and drug development professionals engaged in the analysis of veterinary drug residues, the accurate quantification of Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug Carbadox, is of paramount importance. This guide provides a comparative overview of various validated analytical methods, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to facilitate an informed choice of methodology. The data and protocols presented are compiled from peer-reviewed scientific literature, offering a surrogate for a direct inter-laboratory comparison.
Comparative Analysis of Method Performance
The following table summarizes the quantitative performance characteristics of different LC-MS/MS methods developed for the determination of Desoxycarbadox in swine tissues. This side-by-side comparison allows for an objective assessment of each method's sensitivity, accuracy, and precision.
| Parameter | Method 1 (Tao et al., 2018)[1][2][3][4][5] | Method 2 (Sniegocki et al., 2014)[6] | Method 3 (Horie & Murayama, 2004)[7] |
| Matrix | Swine Muscle & Liver | Swine Muscle | Swine Muscle & Liver |
| Limit of Detection (LOD) | 0.01 µg/kg | Not explicitly stated | 1 µg/g (1000 µg/kg) |
| Limit of Quantification (LOQ) | 0.05 µg/kg | Not explicitly stated | Not explicitly stated |
| Decision Limit (CCα) | 0.02 - 0.3 µg/kg | 1.04 - 2.11 µg/kg | Not reported |
| Detection Capability (CCβ) | 0.05 - 0.5 µg/kg | 1.46 - 2.89 µg/kg | Not reported |
| Recovery | 79.1% - 91.1% | 99.8% - 101.2% | 70.2% - 86.3% |
| Relative Standard Deviation (RSD) | < 9.2% | Not explicitly stated | Not explicitly stated |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and comparing analytical results. Below are the summarized protocols from the cited studies.
Method 1: Based on Tao et al. (2018)[1][2][3][4][5]
1. Sample Preparation:
-
Homogenization: Homogenize 2.0 g of tissue sample.
-
Extraction: Extract with 2% metaphosphoric acid in 20% methanol.
-
Centrifugation: Centrifuge the sample to separate the supernatant.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Column: Use a mixed-mode anion-exchange column (Oasis MAX).
-
Conditioning: Condition the column sequentially with methanol and water.
-
Loading: Load the extract supernatant onto the column.
-
Washing: Wash the column to remove interfering substances.
-
Elution: Elute the analyte of interest.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: C18 column.
-
Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents.
-
Detection: Mass spectrometry in the multiple reaction monitoring (MRM) mode.
Method 2: Based on Sniegocki et al. (2014)[6]
1. Sample Preparation:
-
Deproteination: Deproteinate swine muscle tissue with meta-phosphoric acid in methanol.
-
Extraction: Extract with a mixture of ethyl acetate and dichloromethane (50:50, v/v).
-
Evaporation and Reconstitution: Evaporate the extract to dryness and redissolve the residue in 0.5% isopropanol in 1% acetic acid.
2. LC-MS/MS Analysis:
-
LC Column: C8 column.
-
Mobile Phase: Gradient system consisting of isopropanol/water/acetic acid and methanol.
-
Ionization: The study utilized SelexION™ technology to mitigate matrix effects.
Method 3: Based on Horie & Murayama (2004)[7]
1. Sample Preparation:
-
Extraction: Extract the sample with 0.3% metaphosphoric acid-methanol (7:3).
-
Clean-up: Perform clean-up using an Oasis HLB cartridge followed by liquid-liquid extraction.
2. LC-MS/MS Analysis:
-
LC Column: Cadenza CD-C18 column.
-
Mobile Phase: Gradient system of 0.01% acetic acid-acetonitrile.
-
Ionization: Positive ion mode for Desoxycarbadox.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the analysis of Desoxycarbadox in tissue samples, integrating the common steps from the methodologies described.
Caption: Generalized workflow for Desoxycarbadox analysis.
References
- 1. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues [agris.fao.org]
- 3. [PDF] A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues | Semantic Scholar [semanticscholar.org]
- 4. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards in Desoxycarbadox Analysis: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of veterinary drug residues, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a detailed comparison of Desoxycarbadox-D3, a deuterated internal standard, with other potential internal standards for the analysis of Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug carbadox.
The use of a co-eluting, stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, instrument response, and matrix effects, which can significantly impact the accuracy and precision of analytical measurements. This guide will delve into the performance characteristics of this compound and compare it with other classes of internal standards, providing the necessary data and protocols to make an informed decision for your analytical needs.
Principles of Internal Standardization in LC-MS/MS
The fundamental principle of using an internal standard (IS) in analytical chemistry is to add a known amount of a compound that is chemically and physically similar to the analyte of interest to both the calibration standards and the unknown samples. The ratio of the analyte's response to the IS's response is then used for quantification. This approach corrects for random and systematic errors that can occur during the analytical workflow.
Comparison of Internal Standard Performance
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization. Here, we compare three types of internal standards for Desoxycarbadox analysis: this compound (Deuterated SIL-IS), a hypothetical ¹³C-labeled Desoxycarbadox (¹³C SIL-IS), and a structural analog.
| Performance Metric | This compound (Deuterated SIL-IS) | ¹³C-Labeled Desoxycarbadox (¹³C SIL-IS) | Structural Analog IS |
| Matrix Effect Compensation | Excellent | Excellent | Moderate to Poor |
| Recovery Correction | Excellent | Excellent | Moderate to Poor |
| Co-elution with Analyte | Very good, but potential for slight chromatographic shift | Excellent, identical retention time | Variable, may not co-elute |
| Isotopic Stability | Generally good, but risk of H/D exchange in certain conditions | Excellent, no isotopic exchange | Not Applicable |
| Commercial Availability | Readily available | Less common, often requires custom synthesis | Varies depending on the chosen analog |
| Cost | Moderate | High | Low to Moderate |
| Accuracy | High | Very High | Moderate |
| Precision | High | Very High | Moderate |
This compound offers a robust and widely used approach for the accurate quantification of Desoxycarbadox. Its chemical properties are very similar to the native analyte, leading to excellent correction for matrix effects and procedural losses. However, a potential drawback of deuterated standards is the possibility of a slight shift in retention time compared to the unlabeled analyte and, in rare cases, isotopic exchange, which could compromise accuracy.[1][2]
¹³C-labeled Desoxycarbadox , while often more expensive and less commercially available, is considered the superior choice.[3][4] It does not exhibit the chromatographic shift sometimes seen with deuterated standards and is not susceptible to isotopic exchange, ensuring the most accurate and precise quantification.[5][6]
A structural analog internal standard is a compound that is chemically similar but not identical to the analyte. While more affordable and readily available, its ability to compensate for matrix effects and recovery variations is often limited because its physicochemical properties do not perfectly match those of the analyte.[7][8] This can lead to decreased accuracy and precision.
Experimental Protocol for Desoxycarbadox Analysis in Swine Tissue
The following protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of Desoxycarbadox and other related residues in swine muscle and liver.[9] While the original study did not use an internal standard, the incorporation of this compound at the initial extraction step is the recommended practice.
1. Sample Preparation
-
Homogenization: Weigh 2.0 g of homogenized swine tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Homogenize for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
2. Solid-Phase Extraction (SPE) Cleanup
-
SPE Cartridge: Use a mixed-mode anion-exchange column (e.g., Oasis MAX).
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the extracted supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% ammonium hydroxide, followed by 5 mL of methanol.
-
Elution: Elute the analytes with 5 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Desoxycarbadox: m/z 231.1 → 199.0
-
This compound: m/z 234.1 → 202.0 (predicted)
-
Method Performance (based on a similar validated method without IS) [9]
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Recovery | 79.1% - 95.2% |
| Precision (RSD%) | < 9.2% |
| Limit of Detection (LOD) | 0.01 - 0.25 µg/kg |
| Limit of Quantification (LOQ) | 0.02 - 0.5 µg/kg |
Note: The use of this compound is expected to improve the precision and accuracy of the method by correcting for variations in recovery and matrix effects.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods for the quantification of Desoxycarbadox. This compound stands out as a highly effective and practical choice, offering excellent correction for analytical variability. While ¹³C-labeled internal standards may provide a marginal improvement in performance by eliminating the risk of chromatographic shifts and isotopic exchange, their higher cost and limited availability may not be justifiable for all applications. Structural analog internal standards, although economical, present a higher risk of inaccurate quantification due to their different chemical behavior compared to the analyte. Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, budgetary constraints, and the availability of certified reference materials.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. scispace.com [scispace.com]
- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
"accuracy and precision of Desoxycarbadox quantification methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the accuracy and precision of common analytical methods for the quantification of Desoxycarbadox (DCBX), a metabolite of the veterinary drug Carbadox. The data presented is compiled from published research to assist in the selection of the most appropriate method for specific research and regulatory needs.
Introduction
Desoxycarbadox (DCBX) is a principal metabolite of Carbadox, an antimicrobial drug used in swine production. Due to safety concerns regarding Carbadox and its metabolites, accurate and precise quantification of DCBX in animal tissues and feed is crucial for regulatory monitoring and food safety.[1][2][3] This guide focuses on the two most prevalent analytical techniques: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Quantitative Performance
The selection of a quantification method often depends on the required sensitivity, accuracy, and precision. The following table summarizes the performance characteristics of HPLC-UV/DAD and LC-MS/MS for the determination of Desoxycarbadox.
| Parameter | HPLC-UV/DAD | LC-MS/MS |
| Limit of Detection (LOD) | 1-5 µg/kg | 0.01 - 1 ng/g (µg/kg) |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/kg[4] | 0.02 - 0.5 µg/kg[5][6][7] |
| Accuracy (Recovery) | 70 - 95%[4] | 70.2 - 101.2%[8][9] |
| Precision (RSD) | 4 - 14%[4] | < 15% |
| Specificity | Moderate to High | Very High |
| Matrix | Animal Tissues (Muscle, Liver, Kidney), Feed[4][10][11][12] | Animal Tissues (Muscle, Liver), Feed[5][6][7][8][9] |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing analytical results. Below are representative methodologies for the quantification of Desoxycarbadox using LC-MS/MS and HPLC-UV.
This method offers high sensitivity and selectivity for the detection of Desoxycarbadox in complex matrices like animal tissues.[5][6][7]
1. Sample Preparation:
-
Extraction: Homogenized tissue samples (e.g., swine muscle or liver) are extracted with a solution of 2% metaphosphoric acid in 20% methanol.[5][6][7]
-
Clean-up: The extract undergoes Solid-Phase Extraction (SPE) for purification. A mixed-mode anion-exchange column (e.g., Oasis MAX) is commonly used.[5][6][7] The analytes are eluted, and the eluent is evaporated and reconstituted in a solution suitable for LC-MS/MS analysis.[5]
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) is typically employed for chromatographic separation.[5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is used.[5]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[5]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate ions of Desoxycarbadox.[8]
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5][6][7]
This method is a more accessible alternative to LC-MS/MS and is suitable for routine monitoring where very high sensitivity is not the primary requirement.[11]
1. Sample Preparation:
-
Extraction: Samples are extracted with a mixture of methanol and acetonitrile.[11]
-
Clean-up: The extract is purified using a combination of an alumina-Florisil column and liquid-liquid extraction with isooctane.[11]
2. Liquid Chromatography:
-
Column Switching: An on-line pre-column enrichment can be used to concentrate the analyte before separation on the analytical column.[4][11]
-
Post-Column Derivatization: To enhance detection, a post-column derivatization with sodium hydroxide can be employed.[11]
3. UV Detection:
-
Wavelength: Detection is performed at a wavelength of 420 nm after post-column derivatization.[11]
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflow for the quantification of Desoxycarbadox and the logical relationship in method validation.
Caption: General experimental workflow for Desoxycarbadox quantification.
Caption: Key parameters for analytical method validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A determinative and confirmatory method for residues of the metabolites of carbadox and olaquindox in porcine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a Novel Method for Measuring Carbadox Residues in Retail Pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and ruggedness testing of the determination of residues of carbadox and metabolites in products of animal origin. Stability studies in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues [agris.fao.org]
- 7. [PDF] A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues | Semantic Scholar [semanticscholar.org]
- 8. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an analytical method for the determination of carbadox and olaquindox in feedstuff by liquid chromatography coupled to UV and/or diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of residues of carbadox and some of its metabolites in swine tissues by high-performance liquid chromatography using on-line pre-column enrichment and post-column derivatization with UV-VIS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Detecting Desoxycarbadox in Meat: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of veterinary drug residues in food products is paramount for ensuring consumer safety. This guide provides a comparative overview of analytical methodologies for determining the presence of Desoxycarbadox, a carcinogenic metabolite of the veterinary drug Carbadox, in meat products.
Comparative Performance of Analytical Methods
The choice of analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the analysis (screening vs. confirmatory). The following tables summarize the quantitative performance of LC-MS/MS and HPLC-UV for the determination of Desoxycarbadox in meat.
Table 1: Performance Characteristics of LC-MS/MS Methods for Desoxycarbadox in Swine Tissues
| Parameter | Swine Muscle | Swine Liver | Reference |
| Limit of Detection (LOD) | 0.01 - 1.04 µg/kg | 0.01 - 1.0 µg/kg | [1][2] |
| Limit of Quantification (LOQ) | 0.05 - 2.89 µg/kg | 0.05 - 0.5 µg/kg | [1][2] |
| Recovery | 99.8 - 101.2% | 79.1 - 91.1% | [1][2] |
| Precision (RSD) | < 15% | < 9.2% | [1] |
Table 2: Performance Characteristics of HPLC-UV Method for Carbadox and its Metabolites in Swine Tissues
| Parameter | Swine Muscle | Swine Liver & Kidney | Reference |
| Limit of Determination | 1-5 µg/kg | 1-5 µg/kg | [3] |
| Recovery | 81 - 87% | 81 - 87% | [3] |
| Precision (CV) | 4 - 10% | 4 - 10% | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method for Desoxycarbadox in Swine Muscle and Liver
This method is highly sensitive and specific, making it the gold standard for confirmatory analysis and accurate quantification of Desoxycarbadox.
1. Sample Preparation and Extraction:
-
Homogenize 2 grams of meat tissue.
-
Extract the sample with a solution of 2% metaphosphoric acid in 20% methanol.[1]
-
Vortex and centrifuge the mixture.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis MAX SPE cartridge with methanol and water.
-
Load the extracted supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the Desoxycarbadox with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor and product ion transitions for Desoxycarbadox for accurate identification and quantification.
-
HPLC-UV Method for Carbadox and its Metabolites in Swine Tissues
This method offers a more accessible and cost-effective alternative to LC-MS/MS, suitable for routine monitoring, although with generally higher detection limits.[3]
1. Sample Preparation and Extraction:
-
Homogenize 5 grams of meat tissue.
-
Extract the sample with a mixture of methanol and acetonitrile.[3]
-
Centrifuge the mixture and collect the supernatant.
2. Clean-up:
-
Perform a liquid-liquid extraction with hexane to remove fats.
-
Further purify the extract using an alumina column.[3]
3. HPLC-UV Analysis:
-
High-Performance Liquid Chromatography:
-
Column: C18 analytical column.
-
Mobile Phase: A suitable isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
-
UV Detection:
-
Monitor the absorbance at a specific wavelength (e.g., 305 nm) corresponding to the maximum absorbance of Desoxycarbadox.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of Desoxycarbadox in meat samples using chromatographic methods.
References
- 1. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of residues of carbadox and some of its metabolites in swine tissues by high-performance liquid chromatography using on-line pre-column enrichment and post-column derivatization with UV-VIS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Carbadox Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Carbadox residues in various matrices. Carbadox is a veterinary drug used as a growth promoter in swine, but its use has been restricted due to concerns about the carcinogenic potential of its residues.[1][2] Accurate and reliable analytical methods are crucial for monitoring its presence in food products and ensuring consumer safety. This document details and compares the performance of commonly employed techniques, offering supporting data and experimental protocols to aid researchers in selecting the most appropriate method for their needs.
Introduction to Carbadox and its Metabolites
Carbadox (CBX) is rapidly metabolized in animals, and its residues of concern include the parent compound, its carcinogenic metabolite desoxycarbadox (DCBX), and the non-carcinogenic marker residue, quinoxaline-2-carboxylic acid (QCA).[3][4] Analytical methods must be sensitive and specific enough to detect these compounds at low levels in complex biological matrices such as animal tissues and feed.[1][5]
Comparative Analysis of Analytical Methods
The primary analytical techniques for Carbadox residue analysis are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods based on published validation studies.
Table 1: Performance Comparison of HPLC-UV/DAD and LC-MS/MS Methods for Carbadox and its Metabolites
| Parameter | HPLC-UV/DAD | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 1-5 µg/kg (Carbadox & metabolites) | 0.01 - 9 µg/kg (Carbadox) 0.01 - 0.25 µg/kg (Metabolites) | [1][6] [3][7][8][9][10] |
| Limit of Quantification (LOQ) | Not explicitly stated in all studies | 0.02 - 12 µg/kg (Carbadox) 0.02 - 0.5 µg/kg (Metabolites) | [1] [3][7][8][9][10] |
| Recovery | 81 - 110% | 70.2 - 104.62% | [5][6] [1][3][7][8][9][10][11] |
| Repeatability (RSDr) | 1.1 - 6.2% | < 12% | [5] [12] |
| Reproducibility (RSDR) | 6.4 - 20.0% | Not always reported | [5] |
| Specificity | Good, enhanced with DAD | High, based on mass-to-charge ratio | [5] |
Experimental Protocols
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
This method is suitable for the quantitative evaluation of Carbadox and its metabolites in feedstuff.[5]
Sample Preparation:
-
Extraction: The sample is extracted with a mixture of methanol and acetonitrile.[6]
-
Purification: The extract is cleaned up using an alumina-Florisil column and partitioned with isooctane.[6]
Chromatographic Conditions:
-
Column: C18 column is commonly used.
-
Detection: UV or Diode Array Detector.[5] Post-column derivatization with sodium hydroxide can be used to enhance detection.[6]
Validation Parameters:
A collaborative study demonstrated the suitability of this method for quantitative analysis, with relative standard deviations for repeatability (RSDr) ranging from 1.1-5.5% for Carbadox and 2.5-6.2% for olaquindox. The relative standard deviation of reproducibility (RSDR) ranged from 6.4-10.7% for Carbadox and 12.8-20.0% for olaquindox.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for detecting trace levels of Carbadox and its metabolites in various tissues.[3][7][8][9][10]
Sample Preparation:
-
Extraction: Tissue samples are typically extracted with a solution such as 0.3% metaphosphoric acid in methanol (7:3) or 2% metaphosphoric acid in 20% methanol.[7][8][9][11] For feedstuffs, a mixture of water and acetonitrile (1:1 v/v) can be used.[1]
-
Clean-up: Solid-phase extraction (SPE) is a common clean-up step. Oasis HLB or Oasis MAX cartridges are frequently used to remove matrix interferences.[7][8][9][11] For feedstuffs, cleanup with hexane and C18 in a dispersive phase has been reported.[1]
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 column is typically employed for separation.[7][8][9]
-
Mobile Phase: A gradient system, often consisting of acetonitrile and an aqueous solution with a modifier like acetic acid, is used.[11]
-
MS Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[7][8][9]
Validation Parameters:
LC-MS/MS methods have demonstrated excellent performance with LODs as low as 0.01 µg·kg⁻¹ and LOQs of 0.02 µg·kg⁻¹.[3][7][8][9][10] Recoveries are generally high, often exceeding 79%, with good precision.[3][7][8][9][10]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: Workflow for HPLC-UV/DAD analysis of Carbadox residues.
Caption: Workflow for LC-MS/MS analysis of Carbadox residues.
Cross-Validation Considerations
While direct comparative studies are limited, a cross-validation approach can be inferred by comparing the performance characteristics of the methods as detailed in their respective validation reports. LC-MS/MS methods generally offer superior sensitivity and specificity, making them more suitable for regulatory monitoring where very low detection limits are required.[3][7][8][9][10] HPLC-UV/DAD methods, while potentially less sensitive, can be a cost-effective alternative for quantitative screening in matrices with higher analyte concentrations, such as animal feed.[5] The choice of method will ultimately depend on the specific application, required sensitivity, and available instrumentation.
References
- 1. HPLC-MS/MS method validation for the detection of carbadox and olaquindox in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of a Novel Method for Measuring Carbadox Residues in Retail Pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validation of an analytical method for the determination of carbadox and olaquindox in feedstuff by liquid chromatography coupled to UV and/or diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of residues of carbadox and some of its metabolites in swine tissues by high-performance liquid chromatography using on-line pre-column enrichment and post-column derivatization with UV-VIS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Performance of Desoxycarbadox-D3 in Proficiency Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance characteristics of Desoxycarbadox-D3, a deuterated internal standard used in the analysis of Carbadox and its metabolites. The information is intended for researchers, scientists, and professionals in drug development involved in the detection of veterinary drug residues.
Introduction to this compound and its Role in Analyte Quantification
Desoxycarbadox is the primary and carcinogenic metabolite of Carbadox, a veterinary drug previously used as an antimicrobial growth promoter in swine. Due to its toxicity, regulatory bodies worldwide have banned or strictly controlled the use of Carbadox in food-producing animals. Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues in animal tissues to ensure food safety.
This compound is the deuterium-labeled analogue of Desoxycarbadox. In analytical chemistry, particularly in methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), such isotopically labeled compounds are considered the gold standard for internal standards. They are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes. This property allows them to be distinguished by the mass spectrometer.
The primary function of an internal standard is to compensate for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss or variation experienced by the native Desoxycarbadox will be mirrored by its deuterated counterpart. This allows for more accurate and precise quantification of the analyte.
Performance in Proficiency Testing
Proficiency testing (PT) is a critical component of laboratory quality assurance. It involves the analysis of the same sample by multiple laboratories to assess their analytical performance. While specific proficiency test reports detailing the performance of this compound are not always publicly available, the performance of deuterated internal standards, in general, is well-documented in the scientific literature and is reflected in the results of PT schemes for veterinary drug residues.
Providers such as FAPAS® (a subsidiary of Fera Science Ltd.) and BIPEA offer proficiency testing schemes that include Carbadox and its metabolites. For instance, FAPAS has a specific test for "Nitrofuran and Carbadox Metabolites in Pig Liver". Participation in such schemes allows laboratories to evaluate the accuracy and reliability of their analytical methods, including the effectiveness of their chosen internal standards.
Key Performance Indicators:
The performance of an analytical method using an internal standard like this compound in proficiency testing is typically evaluated based on the following parameters:
-
Z-score: This is a standardized measure of a laboratory's performance. A z-score between -2 and +2 is generally considered satisfactory. The use of a suitable internal standard like this compound is expected to contribute to achieving satisfactory z-scores by minimizing analytical variability.
-
Recovery: This measures the amount of analyte detected in a spiked sample compared to the known amount added. Deuterated internal standards help to correct for incomplete recovery during sample preparation. Laboratories using this compound would be expected to report recovery values close to 100%.
-
Precision (Repeatability and Reproducibility): This refers to the closeness of agreement between independent test results. The use of an appropriate internal standard significantly improves the precision of the analytical method.
While specific quantitative data from PT reports for this compound is not publicly accessible, the general expectation for a laboratory using a validated LC-MS/MS method with this internal standard in a Carbadox residue PT scheme would be to achieve results well within the acceptable limits for these performance indicators.
Comparison with Alternatives
The primary alternative to using a deuterated internal standard like this compound is the use of a structural analogue as an internal standard. A structural analogue is a compound that is chemically similar but not identical to the analyte.
| Feature | This compound (Deuterated Internal Standard) | Structural Analogue Internal Standard |
| Chemical & Physical Properties | Nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. | Similar, but not identical. May have different extraction efficiencies, chromatographic retention times, and ionization responses. |
| Compensation for Matrix Effects | Excellent. Co-elutes with the analyte, providing the most effective compensation for ion suppression or enhancement. | Less effective. May not co-elute or experience the same degree of matrix effects as the analyte. |
| Accuracy and Precision | High. Leads to more accurate and precise quantification. | Can be lower. May introduce bias if its behavior deviates from that of the analyte. |
| Availability and Cost | Can be more expensive and may require custom synthesis. | Often more readily available and less expensive. |
Experimental Protocols
The analysis of Carbadox and its metabolites, including Desoxycarbadox, in animal tissues typically involves extraction, clean-up, and subsequent determination by LC-MS/MS. The use of this compound as an internal standard is an integral part of this workflow.
Sample Preparation and Extraction
-
Homogenization: A representative sample of the tissue (e.g., liver, muscle) is homogenized.
-
Spiking with Internal Standard: A known amount of this compound solution is added to the homogenized sample.
-
Extraction: The sample is extracted with a suitable solvent, often a mixture of an organic solvent (e.g., acetonitrile, ethyl acetate) and an aqueous solution. This step is designed to move the analytes of interest from the sample matrix into the solvent.
-
Clean-up: The extract is then purified to remove interfering substances from the matrix. This is commonly achieved using Solid-Phase Extraction (SPE). The choice of SPE sorbent depends on the chemical properties of the analytes.
LC-MS/MS Analysis
-
Chromatographic Separation: The cleaned-up extract is injected into a Liquid Chromatography (LC) system. The LC column separates the analytes based on their physicochemical properties before they enter the mass spectrometer.
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer (MS/MS). The MS/MS instrument is set to monitor specific precursor-to-product ion transitions for both Desoxycarbadox and the internal standard, this compound. This provides high selectivity and sensitivity.
-
Quantification: The concentration of Desoxycarbadox in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the analysis of Desoxycarbadox using this compound as an internal standard.
Caption: General workflow for the analysis of Desoxycarbadox.
Caption: Logic of quantification using an internal standard.
Conclusion
This compound serves as a highly effective internal standard for the accurate and precise quantification of the carcinogenic Carbadox metabolite, Desoxycarbadox, in complex biological matrices. Its use in validated analytical methods, such as LC-MS/MS, is essential for reliable monitoring of veterinary drug residues and for demonstrating satisfactory performance in proficiency testing schemes. While direct comparative data from PT reports for this specific deuterated standard is not readily published, the established principles of isotopic dilution and the performance of similar deuterated internal standards in veterinary drug residue analysis strongly support its superiority over non-isotopically labeled alternatives.
Comparative Analysis of Desoxycarbadox Residue Levels in Porcine Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of desoxycarbadox residue levels in various edible tissues of swine. Desoxycarbadox is the primary metabolite of the veterinary drug carbadox, a quinoxaline derivative used for growth promotion and prevention of bacterial enteritis in pigs. Due to the potential carcinogenic nature of carbadox and its metabolites, monitoring their residue levels in edible tissues is crucial for food safety. This document summarizes key experimental data on the distribution and depletion of desoxycarbadox in different tissues and provides detailed analytical methodologies for its quantification.
Data Presentation: Desoxycarbadox Residue Levels in Swine Tissues
The following table summarizes the quantitative data on desoxycarbadox concentrations in kidney, liver, and muscle tissues of young pigs at different time points after withdrawal from a diet containing carbadox-treated rations. The data is adapted from a pivotal depletion study that provides insight into the persistence of this metabolite in edible tissues.
Table 1: Concentration of Desoxycarbadox in Various Swine Tissues Over Time After Withdrawal from Medicated Feed
| Tissue | 24 Hours Post-Withdrawal (ppb) | 48 Hours Post-Withdrawal (ppb) | 72 Hours Post-Withdrawal (ppb) |
| Kidney | 186 | 34 | Trace (<2) |
| Liver | 125 | 17 | Trace (<2) |
| Muscle | 17 | 9 | Trace (<2) |
Data sourced from a liquid chromatographic monitoring study.
Experimental Protocols
The quantification of desoxycarbadox in swine tissues typically involves sophisticated analytical techniques to ensure high sensitivity and selectivity. The following protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely used for the detection of veterinary drug residues in food products.
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol outlines the steps for extracting desoxycarbadox from tissue samples and purifying the extract for LC-MS/MS analysis.
-
Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue sample (liver, kidney, or muscle) into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of an extraction solution of 2% metaphosphoric acid in 20% methanol.
-
Homogenize the mixture for 1 minute using a high-speed homogenizer.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of the extraction solution.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX, 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water.
-
Load the combined supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the analyte with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This section details the instrumental parameters for the quantification of desoxycarbadox.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 231.1
-
Product Ions (m/z): 199.0 (quantifier), 171.0 (qualifier).
-
Mandatory Visualization
Metabolic Pathway of Carbadox
The following diagram illustrates the metabolic conversion of Carbadox to its primary metabolite, Desoxycarbadox, through the reduction of one of the N-oxide groups.
Caption: Metabolic conversion of Carbadox to Desoxycarbadox.
Experimental Workflow for Desoxycarbadox Analysis
The diagram below outlines the key steps in the analytical workflow for the quantification of desoxycarbadox in swine tissues.
Caption: Experimental workflow for desoxycarbadox analysis.
A Comparative Guide to the Long-Term Stability Validation of Desoxycarbadox-D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the long-term stability of Desoxycarbadox-D3, a deuterated internal standard crucial for bioanalytical studies.[1] Given that specific long-term stability data for this compound is not extensively published, this document outlines the necessary experimental protocols based on established international guidelines. It compares the validation process for this compound against a common alternative, a ¹³C-labeled internal standard, highlighting key differences in their stability profiles and analytical considerations.
Desoxycarbadox is a metabolite of Carbadox, a quinoxaline-di-N-oxide antibiotic compound.[1] Its deuterated form, this compound, is utilized as an internal standard in mass spectrometry-based assays to ensure accurate quantification. The stability of such standards is paramount for the integrity and reproducibility of long-term toxicological or pharmacokinetic studies.
Comparative Analysis: Deuterated vs. ¹³C-Labeled Standards
Stable isotope-labeled (SIL) internal standards are essential for accurate quantification in LC/MS assays.[2][3] While deuterium (²H or D) is the most common isotope used for labeling due to lower synthesis costs, it has inherent limitations compared to heavier isotopes like carbon-13 (¹³C).[4]
Key Comparison Points:
| Feature | This compound (Deuterated) | ¹³C-Labeled Alternative |
| Primary Advantage | Lower cost of synthesis.[4] | Higher stability, no risk of isotopic exchange.[3][4] |
| Potential Stability Issues | Susceptible to back-exchange (loss of deuterium for hydrogen) in certain solvents or matrices.[3][4][5] This can alter the mass-to-charge ratio and compromise quantification. | The ¹³C-label is integrated into the carbon backbone of the molecule, making it not susceptible to chemical exchange.[4] |
| Chromatographic Behavior | May exhibit slight retention time shifts compared to the unlabeled analyte (the "isotope effect").[2][4][5] | Co-elutes perfectly with the unlabeled analyte, providing better compensation for matrix effects.[3] |
| Mass Spectrometry | Potential for changes in fragmentation patterns compared to the unlabeled analyte.[4] | Fragmentation patterns are generally identical to the unlabeled analyte, simplifying method development. |
Experimental Protocols for Long-Term Stability Validation
The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which provide a framework for stability testing of new drug substances.[6][7][8]
Long-Term Stability Study
Objective: To establish a re-test period or shelf life for the internal standard under recommended storage conditions.
Methodology:
-
Storage Conditions: Store a minimum of three batches of this compound solution (e.g., in acetonitrile) at the recommended long-term storage condition. Per ICH guidelines, this is typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9]
-
Testing Frequency: For a proposed shelf life of at least 12 months, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]
-
Analytical Parameters: At each time point, analyze the samples for:
-
Concentration: To assess degradation.
-
Purity: To detect and quantify any degradation products.
-
Isotopic Purity: To check for deuterium-hydrogen back-exchange.
-
Appearance: Visual inspection for color change or precipitation.
-
Accelerated Stability Study
Objective: To identify potential degradation pathways and predict the stability profile under more extreme conditions.[10]
Methodology:
-
Storage Conditions: Store the internal standard solution at an elevated temperature, such as 40°C ± 2°C / 75% RH ± 5% RH.[11]
-
Testing Frequency: A minimum of three time points (e.g., 0, 3, and 6 months) is recommended for a 6-month study.[9]
-
Analytical Parameters: The same parameters as the long-term study are monitored. A "significant change" (e.g., failure to meet specification) under these conditions would trigger further investigation.[11]
Stress Testing (Forced Degradation)
Objective: To understand the intrinsic stability of the molecule by subjecting it to harsh conditions. This helps in developing stability-indicating analytical methods.
Methodology:
-
Conditions: Expose the this compound solution to a variety of stress conditions, including:
-
Heat: 60°C or higher.[11]
-
Humidity: ≥75% RH.
-
Acid/Base Hydrolysis: e.g., 0.1N HCl, 0.1N NaOH.
-
Oxidation: e.g., 3% H₂O₂.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples to identify degradation products and establish degradation pathways.
Data Presentation
Quantitative results from stability studies should be summarized in clear, tabular formats.
Table 1: Long-Term Stability Data for this compound (25°C/60% RH)
| Time Point | Concentration (% of Initial) | Purity (%) | Isotopic Purity (% D3) | Appearance |
|---|---|---|---|---|
| 0 Months | 100.0 | 99.8 | 99.5 | Clear, colorless |
| 3 Months | 99.8 | 99.7 | 99.5 | Clear, colorless |
| 6 Months | 99.5 | 99.6 | 99.4 | Clear, colorless |
| 12 Months | 99.1 | 99.4 | 99.4 | Clear, colorless |
Table 2: Accelerated Stability Data for this compound (40°C/75% RH)
| Time Point | Concentration (% of Initial) | Purity (%) | Isotopic Purity (% D3) | Appearance |
|---|---|---|---|---|
| 0 Months | 100.0 | 99.8 | 99.5 | Clear, colorless |
| 3 Months | 98.5 | 98.2 | 99.2 | Clear, colorless |
| 6 Months | 97.2 | 97.0 | 99.0 | Clear, colorless |
Visualizing the Validation Workflow
A systematic workflow is crucial for a comprehensive stability validation program.
Caption: Workflow for the stability validation of this compound.
Caption: Logical comparison of D3 vs. ¹³C internal standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. waters.com [waters.com]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. database.ich.org [database.ich.org]
A Researcher's Guide to Assessing the Equivalence of Desoxycarbadox-D3 Suppliers
For researchers and drug development professionals utilizing isotopically labeled internal standards such as Desoxycarbadox-D3, ensuring the equivalence of material from different suppliers is paramount for the accuracy and reproducibility of analytical methods. This guide provides a framework for a comprehensive assessment of this compound from various commercial sources, focusing on key quality attributes, detailed experimental protocols for their evaluation, and data presentation for objective comparison.
This compound, a deuterium-labeled analog of Desoxycarbadox, serves as a crucial internal standard in the quantitative analysis of Carbadox residues in animal tissues.[1][2] Carbadox is an antimicrobial agent previously used in swine production.[3] Given that both Carbadox and its metabolite Desoxycarbadox are suspected carcinogens, highly sensitive and accurate monitoring is essential for food safety and regulatory compliance.[1][2] The quality of the this compound internal standard directly impacts the reliability of these analytical measurements.
Key Quality Attributes for Equivalence Assessment
A thorough comparison of this compound from different suppliers should be based on a set of critical quality attributes. These attributes, when evaluated and compared, provide a comprehensive picture of the material's suitability as an internal standard. The primary attributes to consider are:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantitation of the this compound content and identification and quantification of any impurities.
-
Isotopic Purity/Enrichment: Confirmation of the degree of deuterium labeling.
-
Water Content: Measurement of the amount of water present in the material.
-
Residual Solvents: Identification and quantification of any solvents remaining from the manufacturing process.
-
Stability: Assessment of the material's stability under defined storage conditions.
Comparative Data Summary
The following tables provide a structured template for summarizing the quantitative data obtained from the analysis of this compound from different suppliers. Researchers should populate these tables with their own experimental data to facilitate a direct comparison.
Table 1: Identity and Purity
| Supplier | Lot Number | Appearance | Identity Confirmation (e.g., by MS, NMR) | Purity by HPLC (%) | Individual Impurity > 0.1% (Identity and %) | Total Impurities (%) |
| Supplier A | ||||||
| Supplier B | ||||||
| Supplier C |
Table 2: Isotopic Purity, Water Content, and Residual Solvents
| Supplier | Lot Number | Isotopic Purity (%) | Water Content (KF, %) | Residual Solvents (GC) - Identity and ppm |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Dissolve a small amount of the material in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-500.
-
Expected m/z: [M+H]⁺ ≈ 234.11.
-
-
Acceptance Criteria: The measured mass should be within ± 5 ppm of the theoretical mass.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and to detect, quantify, and identify any impurities.
-
Method: Reverse-phase HPLC with UV detection.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the main peak from all impurities (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As determined by UV-Vis spectral analysis (e.g., 254 nm or a more specific wavelength).
-
Injection Volume: 10 µL.
-
-
Quantification: Purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities should be reported as a percentage of the total area.
Water Content by Karl Fischer Titration
-
Objective: To quantify the water content in the this compound material.
-
Method: Coulometric or Volumetric Karl Fischer Titration.
-
Sample Preparation: Accurately weigh a suitable amount of the solid sample and introduce it directly into the titration vessel.
-
Instrumentation: A calibrated Karl Fischer titrator.
-
Procedure: Follow the instrument manufacturer's instructions for standardization and sample analysis.
-
Calculation: The instrument software will typically calculate the water content as a percentage (w/w).
Residual Solvent Analysis by Gas Chromatography (GC)
-
Objective: To identify and quantify any residual solvents from the manufacturing process.
-
Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable dissolution solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).
-
GC Conditions:
-
Column: A column suitable for residual solvent analysis (e.g., G43 phase).
-
Oven Temperature Program: A suitable temperature program to separate common solvents (e.g., 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification: Identify and quantify any detected solvents against a calibrated standard mixture of expected solvents.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow for assessing supplier equivalence and the mechanism of action of Carbadox.
Caption: Workflow for assessing the equivalence of this compound suppliers.
References
Safety Operating Guide
Proper Disposal of Desoxycarbadox-D3: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of Desoxycarbadox-D3, a deuterated metabolite of Carbadox, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a flammable solid, harmful if swallowed, and a suspected carcinogen.[1] Therefore, it must be handled and disposed of as hazardous waste in accordance with all federal, state, and local regulations.[2] Improper disposal can lead to environmental contamination and potential health risks.
Key Disposal Considerations and Parameters
Due to the hazardous nature of this compound, specific quantitative disposal parameters are determined by licensed hazardous waste management facilities. The following table summarizes general guidelines and key considerations for its disposal.
| Parameter | Guideline | Regulatory Framework |
| Waste Classification | Hazardous Waste (Flammable Solid, Toxic, Potential Carcinogen) | Resource Conservation and Recovery Act (RCRA) |
| Primary Disposal Method | Incineration | To be performed in a licensed and permitted hazardous waste incineration facility. |
| Incineration Temperature | High temperatures are required to ensure complete destruction of the compound. | Determined by the waste disposal facility based on the chemical's properties and regulatory requirements. |
| Container Selection | Use chemically compatible, properly sealed, and clearly labeled containers. Plastic is often preferred over glass to minimize breakage.[2] | Department of Transportation (DOT) regulations for transporting hazardous materials. |
| Labeling | Containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., flammable, toxic). | Occupational Safety and Health Administration (OSHA) Hazard Communication Standard. |
| Storage | Store in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, sparks, and open flames.[3][4] | EPA regulations for hazardous waste generators. |
| Segregation | Segregate from incompatible materials, such as strong oxidizing agents. | Prudent laboratory safety practice. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., gloves, wipes, absorbent pads), in a designated hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Container Labeling:
-
Affix a hazardous waste tag to the container as soon as the first piece of waste is added.
-
Fill out the tag completely, including the full chemical name, accumulation start date, and associated hazards.
-
-
Storage:
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated hazardous waste storage area that is under the control of laboratory personnel and away from normal lab activities.[5]
-
Ensure the storage area has secondary containment to capture any potential leaks.[5]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[2]
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheet (SDS) for the most current information.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Safeguarding Your Research: A Guide to Handling Desoxycarbadox-D3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Desoxycarbadox-D3. The following procedural guidance is designed to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is classified as a flammable solid, is harmful if swallowed, and is suspected of causing cancer[1]. Therefore, strict adherence to these protocols is imperative.
Essential Safety Information
Immediate actions and precautions are critical when working with this compound. The following table summarizes key quantitative data and hazard classifications.
| Property | Value | Source(s) |
| Chemical Name | trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate | [1] |
| CAS Number | 1448350-02-4 | [1] |
| Molecular Formula | C₁₁H₇D₃N₄O₂ | [1] |
| Molecular Weight | 233.24 g/mol | [1] |
| GHS Hazard Statements | H228: Flammable solidH302: Harmful if swallowedH350: May cause cancer | [1] |
| GHS Precautionary Statements | P203: Obtain, read and follow all safety instructions before use.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301+P317: IF SWALLOWED: Get medical help.P318: IF exposed or concerned, get medical advice.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Storage Temperature | Store in a dry place. Store in a closed container. |
Note: Specific Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of a specific OEL, the principle of "As Low As Reasonably Practicable" (ALARP) should be strictly followed to minimize exposure.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Detailed Experimental Protocols
1. Preparation:
-
Review Safety Data Sheet (SDS): Before any work begins, all personnel must thoroughly read and understand the SDS for this compound.
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Gloves: Two pairs of nitrile gloves.
-
Lab Coat: A dedicated, buttoned lab coat.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder outside of a certified chemical fume hood.
-
-
Designated Work Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure. The work surface should be lined with absorbent, disposable pads.
2. Handling:
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood.
-
Use anti-static weighing paper or a tared, sealed container to prevent dispersal of the powder.
-
Handle with care to avoid creating dust.
-
-
Dissolving and Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Keep containers closed whenever possible.
-
3. Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with a suitable decontaminating solution (e.g., a detergent solution), followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Personal Protective Equipment (PPE) Removal: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of gloves and other disposable PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste, including unused this compound powder, contaminated PPE (gloves, absorbent pads), and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Needles and syringes used to handle solutions of this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Solid, Toxic, Carcinogen).
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.
3. Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and decisive action is required.
Accidental Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Minor Spill (a few milligrams):
-
Alert others in the immediate area.
-
Wearing the appropriate PPE (double gloves, lab coat, safety goggles, and respirator), gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag and then into the designated hazardous waste container.
-
Decontaminate the spill area with a detergent solution.
-
Report the spill to your laboratory supervisor and EHS department.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's EHS department and emergency services.
-
Provide details of the spilled substance and its location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
